5H-cyclopenta[b]pyridin-7(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJQRMXUOTWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452889 | |
| Record name | 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31170-78-2 | |
| Record name | 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5H-cyclopenta[b]pyridin-7(6H)-one: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of 5H-cyclopenta[b]pyridin-7(6H)-one. Due to the limited availability of experimental data for this specific compound, this document incorporates data from closely related isomers to provide a broader context for researchers.
Chemical Structure and Identity
This compound is a bicyclic heterocyclic compound with the chemical formula C₈H₇NO. Its structure consists of a pyridine ring fused to a cyclopentanone ring.
Canonical SMILES: O=C1CCc2c1nccc2
InChI: InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2
Physicochemical Properties
Quantitative experimental data for this compound is scarce in the current scientific literature. The following tables summarize the available data for the target compound and its more extensively studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31170-78-2 | N/A |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| logP | 1.2105 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Table 2: Comparative Physicochemical and Spectral Data of Isomers
| Property | This compound | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Number | 31170-78-2 | 28566-14-5[2] |
| Appearance | Not Reported | White Solid[2] |
| Melting Point | Not Reported | 120-122 °C[2] |
| ¹H NMR (400 MHz, CDCl₃) δ ppm | Not Reported | 8.11 (d, J=3.8 Hz, 1H), 7.15 (dd, J=23.3, 5.8 Hz, 2H), 3.22 (s, 2H), 3.04 (t, J=7.0 Hz, 2H), 2.35-2.11 (m, 2H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) δ ppm | Not Reported | 153.08, 142.22, 137.18, 123.80, 122.75, 77.51, 77.20, 76.88, 31.49, 29.45, 21.94[2] |
| HRMS (ESI) [M+H]⁺ | Not Reported | Calculated: 134.0606, Found: 134.0598[2] |
Synthesis and Experimental Protocols
Manganese-Catalyzed Oxidation for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogs[3]
This method involves the direct oxidation of 2,3-cyclopentenopyridine analogs.
General Procedure:
-
A round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material (25 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.125 mmol), and tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 125 mmol) in water (125 mL).
-
The reaction mixture is stirred at 25°C for 72 hours.
-
A saturated aqueous solution of sodium thiosulfate is added to the reaction until a KI-starch test paper does not change color, indicating the quenching of the oxidant.
-
The mixture is then extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield the desired product.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives via Cyclocondensation[4]
A novel method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been developed through a cyclocondensation reaction.[4]
General Procedure:
-
A mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and a sodium alkoxide (sodium ethoxide or sodium methoxide, 0.02 mol) in the corresponding alcohol (ethanol or methanol) is refluxed for 1-2 hours.
-
The reaction mixture is then cooled, and the precipitate is collected by filtration.
-
The crude product is recrystallized from an appropriate solvent to yield the pure compound.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. However, derivatives of the related 5H-cyclopenta[c]pyridine scaffold have demonstrated notable antiviral, fungicidal, and insecticidal properties. This suggests that the this compound core could serve as a valuable scaffold for the development of novel therapeutic agents or agrochemicals.
A general workflow for the investigation of the biological activity of novel compounds based on this scaffold is proposed below.
Conclusion
This compound represents an interesting heterocyclic scaffold with potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data for this specific isomer is limited, the available information on related compounds provides a solid foundation for future research. The synthetic methodologies outlined in this guide offer potential routes to access this molecule and its derivatives, paving the way for a more thorough exploration of their chemical and biological properties. Further studies are warranted to fully elucidate the potential of this compound and its analogs.
References
- 1. 31170-78-2|this compound|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5H-cyclopenta[b]pyridin-7(6H)-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5H-cyclopenta[b]pyridin-7(6H)-one. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from its isomers and derivatives to provide a broader context and infer potential characteristics.
Core Physicochemical Properties
This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol .[1][2] Its structure consists of a pyridine ring fused to a cyclopentanone ring. The following tables summarize the available quantitative data for the compound and its related isomers.
Table 1: General Physicochemical Data
| Property | Value | Source |
| CAS Number | 31170-78-2 | [1][3] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% (Commercially available) | [1] |
| Storage | Room temperature, dry | [1][2] |
Table 2: Computational and Predicted Physicochemical Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| logP | 1.2105 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
| Predicted pKa | 3.50 ± 0.20 (for a related isomer) | [4] |
Table 3: Comparative Physicochemical Data of Isomers
| Property | This compound | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Number | 31170-78-2 | 28566-14-5 |
| Molecular Formula | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol |
| Appearance | Solid | Off-white solid |
| Melting Point | Not Reported | 62-63 °C[2][5] |
Synthesis and Experimental Protocols
Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues
A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of 2,3-cyclopentenopyridine analogues.[6] This reaction utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature.[6][7]
Experimental Protocol: A round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material, Mn(OTf)₂, and t-BuOOH in water. The mixture is stirred at 25°C for a specified time. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by flash column chromatography.[5]
Caption: Manganese-Catalyzed Oxidation Workflow.
Cyclocondensation Reaction for Carbonitrile Derivatives
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be synthesized via a cyclocondensation reaction.[8][9] This method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution as both a reagent and a catalyst.[8][9][10]
Experimental Protocol: The 2,5-diarylidenecyclopentanone derivative is dissolved in a suitable alcohol (e.g., ethanol or methanol). An equimolar amount of propanedinitrile is added to the solution. A solution of sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) is then slowly added while stirring. The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled and neutralized with a dilute acid. The resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization.[8][9]
Caption: Cyclocondensation Reaction Workflow.
Biological Activity and Potential Applications
While direct biological studies on this compound are limited, derivatives of the related 5H-cyclopenta[c]pyridine core have shown significant biological activities, suggesting the potential of this chemical scaffold in agrochemical and pharmaceutical research.[11]
Antiviral, Fungicidal, and Insecticidal Activities
Derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing efficacy comparable or superior to the commercial agent Ribavirin.[11] Additionally, selected derivatives have exhibited broad-spectrum fungicidal activity against various plant pathogenic fungi and significant insecticidal properties.[11]
The general workflow for the evaluation of these biological activities is outlined below.
Caption: Biological Activity Evaluation Workflow.
Conclusion
This compound represents a heterocyclic scaffold of interest for medicinal and materials chemistry. While comprehensive experimental data for this specific molecule is still emerging, the available computational data and the well-documented chemistry and biological activities of its isomers and derivatives provide a strong foundation for future research. The synthetic protocols and biological evaluation workflows presented in this guide offer valuable starting points for scientists and researchers working with this class of compounds. Further experimental investigation is necessary to fully elucidate the physicochemical properties and unlock the full potential of this compound in various scientific applications.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound,31170-78-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. 7H-CYCLOPENTA[B]PYRIDIN-7-ONE, 5,6-DIHYDRO- CAS#: 31170-78-2 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
5H-Cyclopenta[b]pyridin-7(6H)-one: A Technical Overview of Identifiers, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers for 5H-cyclopenta[b]pyridin-7(6H)-one. Due to the limited availability of specific experimental data for this compound, this document also presents a detailed synthesis protocol for the closely related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to illustrate a relevant synthetic methodology. Furthermore, a general workflow for the structural characterization of this class of compounds is outlined.
Core Identifiers and Physicochemical Properties
A summary of the key chemical identifiers and computed physicochemical properties for this compound is presented below. This data is essential for substance registration, safety data sheet (SDS) authoring, and computational modeling.
| Identifier Type | Value | Reference(s) |
| CAS Number | 31170-78-2 | [1][2][3][4] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | 5,6-dihydrocyclopenta[b]pyridin-7-one | |
| Canonical SMILES | C1CC2=NC=CC=C2C1=O | [4] |
| InChI | InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2 | [4] |
| InChIKey | ZULJQRMXUOTWBU-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD07778341 | [1] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| logP | 1.2105 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis Protocol: Manganese-Catalyzed Oxidation
General Oxidation Procedure
A 25 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), t-BuOOH (65% in H₂O, 2.5 mmol), and H₂O (2.5 mL). The reaction mixture is then stirred at 25°C for 24 hours. Following the reaction period, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The resulting crude product is purified by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5 to 1:1) to yield the final product.[5]
Yield: 88% Physical Appearance: Off-white solid Melting Point: 62-63°C
Caption: Manganese-catalyzed synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Structural Characterization Workflow
For any novel compound, including this compound and its derivatives, a systematic approach to structural elucidation is critical. The following diagram illustrates the logical workflow for the characterization of such molecules.
Caption: A logical workflow for the structural characterization of novel compounds.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data specifically detailing the biological activity or associated signaling pathways for this compound. However, derivatives of the isomeric 5H-cyclopenta[c]pyridine scaffold have been investigated for their potential as antiviral, fungicidal, and insecticidal agents.[6] This suggests that the broader class of cyclopenta-pyridines represents a scaffold of interest for agrochemical and pharmaceutical research. Further investigation is required to determine the specific biological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of 5H-cyclopenta[b]pyridin-7(6H)-one: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the bicyclic heteroaromatic compound, 5H-cyclopenta[b]pyridin-7(6H)-one. The structural elucidation of this molecule is fundamental to understanding its chemical reactivity, physicochemical properties, and potential as a scaffold in medicinal chemistry.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the published data for its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.61 | dd, J = 4.8, 1.8 Hz | 1H | Ar-H |
| 8.21 | dd, J = 7.9, 1.8 Hz | 1H | Ar-H |
| 7.24 - 7.20 | m | 1H | Ar-H |
| 3.10 | t, J = 6.2 Hz | 2H | CH₂ |
| 2.66 - 2.60 | m | 2H | CH₂ |
¹³C NMR (Carbon NMR) Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 196.91 | C=O |
| 162.68 | Ar-C |
| 152.49 | Ar-C |
| 134.02 | Ar-C |
| 127.18 | Ar-C |
| 121.24 | Ar-C |
| 37.55 | CH₂ |
| 31.54 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational bands would arise from the carbonyl group and the aromatic pyridine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O (ketone) stretching |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching in pyridine ring |
| ~3050 | Weak-Medium | C-H stretching of aromatic ring |
| ~2950 | Weak-Medium | C-H stretching of aliphatic CH₂ groups |
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS-ESI)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 148.0762 | 148.0759 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Data is processed using standard NMR software.
Infrared (IR) Spectroscopy
IR spectra can be measured using a Fourier-transform infrared (FTIR) spectrometer equipped with a Platinum Attenuated Total Reflectance (Pt-ATR) accessory. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra can be determined on an Orbitrap mass spectrometer using electrospray ionization (ESI). The sample is typically dissolved in methanol or another suitable solvent prior to analysis.
Visualization of Analytical Workflow
The logical workflow for the structural characterization of a novel compound like this compound is depicted below.
Caption: Workflow for the structural characterization of a novel compound.
An In-depth Technical Guide on the Stability and Reactivity of the 5H-cyclopenta[b]pyridin-7(6H)-one Scaffold
Disclaimer: Direct experimental and computational data on the stability and reactivity of 5H-cyclopenta[b]pyridin-7(6H)-one are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this molecule and its closely related isomers, primarily 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to infer its potential chemical behavior.
Introduction
This compound is a heterocyclic compound featuring a fused pyridine and cyclopentanone ring system. This structural motif is of interest to researchers in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential as a versatile synthetic building block. Understanding the stability and reactivity of this core is crucial for its application in drug development and organic synthesis. This document summarizes the available physicochemical properties, synthetic methodologies, and potential reactivity patterns, drawing heavily on data from its better-studied isomers.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes available data for the target compound and its related isomers.
| Property | This compound | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Number | 31170-78-2 | 28566-14-5 |
| Molecular Formula | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol |
| Appearance | Solid | Off-white solid |
| Melting Point | Not Reported | 62-63 °C |
| Purity | ≥95% | Not Applicable (Synthesized) |
| Storage | Room temperature, dry | Not Reported |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Not Reported |
| logP | 1.2105 | Not Reported |
Spectroscopic Data
Table 2: Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 |
| HRMS (ESI) | [M+H]⁺, calcd: 134.0606, found: 134.0598 |
Stability and Degradation
While specific stability data for this compound is not available, general principles of pyridine derivative degradation can provide insights into its potential stability. Pyridine and its derivatives are known to be degraded by various microorganisms in the environment. The degradation often proceeds through hydroxylation of the pyridine ring, which increases its polarity and susceptibility to further enzymatic reactions. A plausible degradation pathway for pyridinone-fused systems could involve initial enzymatic hydroxylation, followed by ring cleavage. The presence of the ketone and the fused aliphatic ring in this compound may influence the sites of initial oxidation.
Reactivity and Synthetic Applications
The reactivity of this compound can be inferred from the known reactions of its isomers and related cyclopenta[b]pyridine derivatives. The pyridine nitrogen provides a site for protonation and alkylation, while the carbonyl group can undergo typical ketone reactions. The fused ring system also influences the aromaticity and reactivity of the pyridine ring.
Derivatives of the isomeric cyclopenta[b]pyridine and cyclopenta[c]pyridine cores have been utilized in the synthesis of various functional molecules, including corrosion inhibitors and compounds with biological activities. For instance, 5-aryl-cyclopenta[c]pyridine derivatives have shown promising antiviral, insecticidal, and fungicidal activities.
Experimental Protocols
This protocol describes the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.
Materials:
-
2,3-Cyclopentenopyridine (0.50 mmol)
-
Mn(OTf)₂ (0.0025 mmol)
-
t-BuOOH (65% in H₂O, 2.5 mmol)
-
H₂O (2.5 mL)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), t-BuOOH (65% in H₂O, 2.5 mmol), and H₂O (2.5 mL).
-
The mixture is stirred at 25°C for 24 hours.
-
The reaction mixture is then extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The resulting residue is purified by flash column chromatography on silica gel (Ethyl acetate/Petroleum ether gradient from 1:5 to 1:1) to yield the title compound.
Yield: 88%
Applications in Drug Discovery and Materials Science
The this compound scaffold and its isomers are of significant interest in drug discovery and materials science.
-
Medicinal Chemistry: Derivatives of the cyclopentapyridine core have been investigated for a range of biological activities, including antiviral, insecticidal, and fungicidal properties. The rigid framework of the scaffold allows for the precise positioning of substituents to interact with biological targets.
Potential Biological Activities of 5H-cyclopenta[b]pyridin-7(6H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic system of cyclopentapyridine has garnered significant interest in medicinal chemistry and materials science due to its rigid bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups.[1] This makes it an attractive scaffold for the design of novel therapeutic agents. While extensive research has been conducted on various isomers of cyclopentapyridine, it is crucial to note that publicly available scientific literature has limited specific data on the biological activity of 5H-cyclopenta[b]pyridin-7(6H)-one. The majority of existing research focuses on the isomeric 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, which have shown promising antiviral, fungicidal, and insecticidal properties.[2][3] This guide provides a comprehensive overview of the known biological activities of these related compounds, offering insights into the potential applications of the broader cyclopentapyridine scaffold.
Agrochemical Applications of 5-Aryl-cyclopenta[c]pyridine Derivatives
Inspired by the natural product cerbinal, researchers have synthesized a series of 5-aryl-cyclopenta[c]pyridine derivatives that have demonstrated significant potential in agricultural applications.[3] These compounds have been evaluated for their ability to combat plant viruses, fungal pathogens, and insect pests.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several 5-aryl-cyclopenta[c]pyridine derivatives have exhibited potent inhibitory effects against the Tobacco Mosaic Virus (TMV).[4] The antiviral efficacy of these compounds has been compared to the commercial antiviral agent Ribavirin, with some derivatives showing superior activity.[2][5]
Table 1: Antiviral Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives against TMV [2][3]
| Compound | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4g | Higher than Ribavirin | Not Reported | Higher than Ribavirin |
| 4k (m-methoxyphenyl) | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Cerbinal | 45.3 ± 2.1 | 42.8 ± 3.5 | 48.1 ± 1.7 |
| Ribavirin (Commercial) | Lower than 4g and 4k | Not Reported | Lower than 4g and 4k |
Fungicidal and Insecticidal Activities
Select 5-aryl-cyclopenta[c]pyridine derivatives have also displayed broad-spectrum fungicidal activity against various plant pathogenic fungi.[2] Notably, compound 4i (3,4,5-trifluorophenyl) demonstrated significant inhibition ratios against several fungi at a concentration of 50 μg/mL.[5] Furthermore, many of these derivatives have shown good larvicidal efficacy against Plutella xylostella (diamondback moth).[2][5]
Table 2: Fungicidal Activity of Compound 4i at 50 µg/mL [5]
| Fungal Species | Inhibition Ratio (%) |
| Sclerotinia sclerotiorum | 91.9 |
| Botrytis cinerea | 75.0 |
| Phytophthora infestans | 62.5 |
Potential Therapeutic Applications
While less explored, the cyclopentapyridine scaffold holds promise for therapeutic applications, particularly in the development of kinase inhibitors and agents for neurodegenerative diseases.
Kinase Inhibitors
The rigid structure of 5H-cyclopenta[c]pyridin-7(6H)-one makes it a compelling candidate for the design of novel kinase inhibitors.[4] Structurally similar pyridone-containing heterocyclic compounds have been successfully developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are validated targets in cancer therapy.[4]
Neurodegenerative Diseases
Heterocyclic compounds containing pyridine moieties are actively being investigated for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[4] The neuroprotective effects of such compounds are often associated with their ability to modulate various cellular pathways, including those regulated by kinases.[4] Given the potential of the cyclopentapyridine scaffold to generate kinase inhibitors, it represents a promising starting point for the development of novel neuroprotective agents.[4]
Experimental Protocols
Anti-TMV Activity Assay (Half-Leaf Method)
The antiviral activity of the 5-aryl-cyclopenta[c]pyridine derivatives against TMV was assessed using the half-leaf method on Nicotiana tabacum L. plants.[2]
-
Virus Inoculation: The leaves of cultivated N. tabacum L. were inoculated with a TMV suspension.
-
Compound Application:
-
Curative Effect: The upper half of the leaves was smeared with the test compound solution.
-
Protection Effect: The lower half of the leaves was smeared with the test compound solution before virus inoculation.
-
Inactivation Effect: The virus was pre-incubated with the test compound solution before inoculation.
-
-
Data Collection: The number of local lesions on the leaves was recorded 3-4 days post-inoculation.
Larvicidal Activity Assay (Leaf-Dipping Method)
The insecticidal activity of the compounds was determined against Plutella xylostella using a leaf-dipping method.[2]
-
Preparation of Test Solutions: The compounds were dissolved in a solvent and then diluted with water containing a surfactant to the desired concentrations.
-
Leaf Treatment: Cabbage leaf discs were dipped into the test solutions for a specified duration.
-
Exposure: The treated leaf discs were air-dried and placed in petri dishes containing the larvae.
-
Data Collection: Larval mortality was assessed after a specific exposure period.
Visualizing Workflows and Pathways
Caption: Workflow for Antiviral and Larvicidal Bioassays.
Caption: Proposed Anti-TMV Mechanism of Action.[3]
Caption: Drug Discovery Workflow Utilizing the Cyclopentapyridine Scaffold.[1]
References
The Versatile Cyclopentapyridine Core: A Technical Guide to its Synthesis and Application
Disclaimer: This technical guide focuses on the synthesis and utility of the cyclopentapyridine scaffold, a significant building block in medicinal chemistry and materials science. It is important to note that while the inquiry specified 5H-cyclopenta[b]pyridin-7(6H)-one , the available scientific literature extensively covers its isomers, particularly 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and derivatives of 5H-cyclopenta[c]pyridine . Consequently, this document provides a comprehensive overview of these closely related and well-studied analogues to serve as a practical guide for researchers, scientists, and drug development professionals. The methodologies and applications described herein for these isomers offer valuable insights into the potential chemistry of the broader cyclopentapyridine class.
Introduction
The fused heterocyclic system of cyclopentapyridine has emerged as a privileged scaffold in the development of novel therapeutic agents and functional materials. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for chemical synthesis. The strategic placement of nitrogen within the aromatic ring also allows for modulation of physicochemical properties such as solubility and basicity, which are critical in drug design.
This guide details synthetic routes to access the cyclopentapyridine core, focusing on manganese-catalyzed oxidation and multicomponent reactions. It also explores the applications of its derivatives, ranging from potent agrochemicals to effective corrosion inhibitors, supported by quantitative data and detailed experimental protocols.
Synthesis of the Cyclopentapyridine Core
Two primary strategies for the synthesis of cyclopentapyridine derivatives are highlighted here: the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues and the multicomponent synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues
A direct and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring.[1] This reaction utilizes an earth-abundant metal catalyst and proceeds under mild conditions in water, presenting an environmentally benign approach.[1][2]
The general transformation is depicted in the workflow below:
Caption: Experimental workflow for the manganese-catalyzed oxidation.
Experimental Protocol: General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues [2]
-
To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).
-
Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.
-
Stir the resulting mixture at 25 °C for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.
Table 1: Yields of Manganese-Catalyzed Oxidation of Various 2,3-Cyclopentenopyridine Analogues [3]
| Entry | Substrate | Product | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 88 |
| 2 | 6-Chloro-2,3-cyclopentenopyridine | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 83 |
| 3 | 6-Ethoxy-2,3-cyclopentenopyridine | 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 81 |
| 4 | 6-Butoxy-2,3-cyclopentenopyridine | 2-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 73 |
Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules from simple starting materials in a single synthetic operation.[4] A notable MCR for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by a sodium alkoxide.[5]
Caption: Key reactants in the multicomponent synthesis.
Experimental Protocol: General Procedure for the Multicomponent Synthesis [5][6]
-
In a round-bottom flask, mix the 2,5-dibenzylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; sodium ethoxide 1.36 g or sodium methoxide 1.08 g).
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.
-
Reflux the reaction mixture at 80 °C for 1 hour with stirring.
-
Cool the reaction mixture to room temperature and dilute with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.
Applications of Cyclopentapyridine Derivatives
Derivatives of the cyclopentapyridine core have shown significant promise in various applications, including agriculture and materials science.
Agrochemical Applications of 5-Aryl-cyclopenta[c]pyridine Derivatives
Inspired by the natural product cerbinal, a series of 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their biological activities.[7][8] These compounds have demonstrated potent antiviral, fungicidal, and insecticidal properties.[9]
The synthesis of these derivatives involves a multi-step process, culminating in a Suzuki cross-coupling reaction to introduce the aryl moiety.
Caption: Workflow for the Suzuki cross-coupling reaction.
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives [7][10]
-
To a reaction vessel, add the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 equiv), the desired substituted phenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Add 1,4-dioxane and water as solvents.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.2 equiv) to the mixture.
-
Place the reaction under an argon atmosphere and heat to 95 °C for 8 hours.
-
Filter the reaction mixture through diatomite and concentrate the filtrate to dryness under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.
Table 2: Biological Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives [7][8][9]
| Compound | Substitution | Anti-TMV Activity (Curative Effect, %) at 500 µg/mL | Fungicidal Activity (Inhibition Ratio, %) against S. sclerotiorum at 50 µg/mL |
| 4k | m-methoxyphenyl | 50.7 ± 3.6 | - |
| 4i | 3,4,5-trifluorophenyl | - | 91.9 |
| Ribavirin | Commercial Control | Lower than 4k | - |
Note: Most tested derivatives also exhibited good larvicidal efficacy against Plutella xylostella.[9]
Corrosion Inhibition by 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in acidic environments.[5][6] These compounds adsorb onto the metal surface, forming a protective layer that mitigates corrosion.[11]
Table 3: Physicochemical and Spectroscopic Data for a Representative Corrosion Inhibitor [5][6]
| Compound | 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) |
| Yield | 77% |
| Appearance | Gray crystal |
| Melting Point | 149–151 °C |
| IR (cm⁻¹) | 2204 (C≡N), 1599 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.43 (t, 3H), 2.87 (t, 2H), 3.09 (t, 2H), 4.61 (q, 2H), 7.31–7.59 (m, 9H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9 |
| Corrosion Inhibition Efficiency | 97.7% at 1.0 mM for carbon steel in 1 M H₂SO₄[12] |
Conclusion
The cyclopentapyridine core, particularly as represented by its readily accessible isomers, stands out as a valuable and versatile building block in synthetic chemistry. The synthetic methodologies presented, such as manganese-catalyzed oxidation and multicomponent reactions, provide efficient access to a diverse range of derivatives. These derivatives have demonstrated significant potential in applied fields, with 5-aryl-cyclopenta[c]pyridines showing promise as next-generation agrochemicals and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles proving to be highly effective corrosion inhibitors. Further exploration of the chemical space around the cyclopentapyridine scaffold is warranted to unlock its full potential in the development of novel pharmaceuticals and advanced materials. While direct experimental data for this compound remains elusive, the comprehensive data on its isomers provides a solid foundation for future research endeavors into this specific molecule.
References
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopentapyridinone Core: A Journey from Natural Products to Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentapyridinone scaffold, a fused heterocyclic system combining a cyclopentane ring with a pyridinone ring, has emerged as a privileged structure in medicinal and agricultural chemistry. Its rigid, bicyclic framework provides a unique three-dimensional architecture for interacting with biological targets. The historical development of this core is not a linear path but rather a convergence of research in natural product synthesis and the quest for potent and selective kinase inhibitors. This guide provides a comprehensive overview of the discovery, history, and key developments of cyclopentapyridinone compounds, with a focus on their synthesis, biological activities, and mechanisms of action.
Discovery and History
The story of cyclopentapyridinone compounds is best understood by examining its different isomeric forms, with the cyclopenta[c]pyridine and cyclopenta[b]pyridine series having the most prominent historical and developmental narratives.
The Natural Product Origin: Cyclopenta[c]pyridines
The discovery of the cyclopenta[c]pyridine core is intrinsically linked to the natural product cerbinal . This iridoid-derived monoterpene pyridine alkaloid, while not a pyridinone itself, served as the foundational lead compound for a significant class of cyclopenta[c]pyridine derivatives. The core structure of these compounds is derived from iridoid glycosides, which are common in plants and are precursors to many bioactive alkaloids.
The key breakthrough in this area was the development of an efficient and practical method to synthesize analogues of cerbinal from genipin , a readily available natural product. This synthetic accessibility opened the door to systematic evaluations of the biological activities of these novel compounds. Researchers discovered that many of these synthetic cyclopenta[c]pyridines exhibited potent antiviral and insecticidal properties, often surpassing the activity of the original lead compound, cerbinal.
The Quest for Bioactive Molecules: Cyclopenta[b]pyridines
The development of the cyclopenta[b]pyridinone series has been driven more by synthetic exploration in medicinal chemistry. The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , is a key intermediate in the synthesis of various bioactive molecules. While the first synthesis of its precursor, 2,3-cyclopentenopyridine, dates back to the mid-20th century as part of broader explorations into polycyclic aromatic nitrogen heterocycles, recent advancements have focused on efficient and selective synthetic methods. A notable modern approach involves the direct manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues. This method provides high yields and excellent chemoselectivity, making a range of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives readily accessible for further investigation.
Key Applications and Biological Activities
The diverse biological activities of cyclopentapyridinone derivatives have led to their investigation in two primary areas: agrochemicals and pharmaceuticals.
Agrochemical Applications of Cyclopenta[c]pyridine Derivatives
A significant body of research has focused on the development of 5-aryl-cyclopenta[c]pyridine derivatives as novel pest control agents. These compounds have demonstrated notable efficacy against a range of agricultural threats.
-
Antiviral Activity: Many synthesized analogues of cerbinal exhibit significant activity against the Tobacco Mosaic Virus (TMV). Their mechanism of action is believed to involve the inhibition of viral replication.
-
Insecticidal and Fungicidal Activity: Certain derivatives have also shown good larvicidal efficacy against pests like Plutella xylostella and broad-spectrum fungicidal activities against various plant pathogens.
The structure-activity relationship (SAR) studies have revealed that modifications at the 5-position of the cyclopenta[c]pyridine core are crucial for enhancing biological activity.
Pharmaceutical Applications: Kinase Inhibition
The rigid structure of the cyclopentapyridinone core, particularly the pyrido[2,3-d]pyrimidin-7-one variant, has been identified as a privileged scaffold for the inhibition of protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: A significant focus has been on the development of selective inhibitors of CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor growth. Several pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent and selective inhibitors of CDK4. Introduction of specific substituents, such as a methyl group at the C-5 position, has been shown to confer excellent selectivity for CDK4 over other kinases.
Quantitative Data
The following tables summarize key quantitative data for representative cyclopentapyridinone and related compounds.
Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound Ref. | R Group | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |
| 4g | 4-fluorophenyl | 48.5 ± 2.1 | 45.3 ± 3.3 | 50.1 ± 2.5 |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | (Control) | 52.3 ± 3.1 | 51.2 ± 2.8 | 54.6 ± 1.9 |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives against Cyclin-Dependent Kinases
| Compound Ref. | Target Kinase | IC50 (nM) |
| Compound 70 | CDK4/Cyclin D3 | 0.8 |
| Compound 70 | CDK6/Cyclin D3 | 2.0 |
| Compound 71 | CDK4/Cyclin D3 | 2.7 |
| Compound 71 | CDK6/Cyclin D3 | 4.8 |
| Compound 17a | CDK6 | 115.38 |
| Compound 18a | CDK6 | 726.25 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of cyclopentapyridinone compounds.
Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives via a Suzuki cross-coupling reaction.
Materials:
-
Methyl 5-bromo-2,3-dihydro-1H-cyclopenta[c]pyridine-7-carboxylate
-
Substituted phenylboronic acid
-
Potassium phosphate (K3PO4)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2,3-dihydro-1H-cyclopenta[c]pyridine-7-carboxylate (1.0 eq), the corresponding substituted phenylboronic acid (1.5 eq), and K3PO4 (2.0 eq).
-
Add 1,4-dioxane and water (typically in a 5:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl2 (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-cyclopenta[c]pyridine derivative.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation
This protocol details the direct oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)2)
-
tert-Butyl hydroperoxide (t-BuOOH, 65-70% in water)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 2,3-cyclopentenopyridine (1.0 eq) and Mn(OTf)2 (0.5 mol%) in water.
-
To the stirred mixture at 25 °C, slowly add t-BuOOH (5.0 eq).
-
Stir the reaction mixture at 25 °C for 24-72 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1)
-
Kinase substrate (e.g., Retinoblastoma protein, Rb)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by the addition of ATP.
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The therapeutic potential of cyclopentapyridinone derivatives as kinase inhibitors is rooted in their ability to modulate specific cellular signaling pathways. A key pathway targeted by these compounds is the CDK4/6-Cyclin D-Rb pathway, which is critical for cell cycle progression.
CDK4/6-Cyclin D-Rb Signaling Pathway
In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. Inhibitors of CDK4/6 block this phosphorylation event, maintaining Rb in its active, E2F-bound state, and thus arresting the cell cycle in the G1 phase.
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of cyclopentapyridinone-based CDK4/6 inhibitors.
Experimental Workflow for Bioactive Compound Discovery
The discovery and development of novel bioactive cyclopentapyridinone compounds typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and development of bioactive cyclopentapyridinone compounds.
Conclusion
The cyclopentapyridinone core represents a versatile and valuable scaffold in the development of new agrochemicals and pharmaceuticals. The journey from the natural product-inspired cyclopenta[c]pyridines to the synthetically-driven pyrido[2,3-d]pyrimidinone kinase inhibitors highlights the diverse applications of this heterocyclic system. Continued exploration of the chemical space around the cyclopentapyridinone nucleus, guided by detailed synthetic protocols and robust biological assays, holds significant promise for the discovery of novel and effective therapeutic and crop protection agents. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in this exciting and evolving field.
References
Structural Characterization of 5H-cyclopenta[b]pyridin-7(6H)-one: A Technical Guide
Introduction
5H-cyclopenta[b]pyridin-7(6H)-one is a bicyclic heteroaromatic compound of significant interest in the fields of medicinal chemistry and drug development, where it can serve as a crucial building block for more complex molecules.[1][2] A thorough understanding of its structural features is fundamental to elucidating its chemical reactivity, physicochemical properties, and potential biological activity. This guide presents a comprehensive overview of the standard analytical techniques and expected results for the complete characterization of this molecule, drawing necessary comparisons from its well-studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its isomer are summarized below. These properties are foundational for its handling, formulation, and application in research and development.
| Property | This compound | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Number | 31170-78-2 | 28566-14-5[3] |
| Molecular Formula | C₈H₇NO[4] | C₈H₇NO[3] |
| Molecular Weight | 133.15 g/mol [4] | 133.15 g/mol [3] |
| Appearance | - | Off-white solid[5] |
| Melting Point | - | 62-63 °C[5] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. The expected data based on its isomer are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (400 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.82-8.77 | m | 1H | Ar-H |
| 8.00 (d, J = 7.7 Hz) | d | 1H | Ar-H |
| 7.34-7.28 | m | 1H | Ar-H |
| 3.27 (dd, J = 8.0, 4.0 Hz) | dd | 2H | CH₂ |
| 2.81-2.74 | m | 2H | CH₂ |
¹³C-NMR (101 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]
| Chemical Shift (δ, ppm) | Assignment |
| 204.88 | C=O |
| 174.36 | Ar-C |
| 155.72 | Ar-C |
| 131.91 | Ar-C |
| 130.33 | Ar-C |
| 122.47 | Ar-C |
| 35.78 | CH₂ |
| 28.73 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands would be expected from the carbonyl group (C=O) and the aromatic pyridine ring.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 134.0606 | 134.0598 |
Crystallographic Characterization
Single-crystal X-ray diffraction offers the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for this compound is not available, the crystallographic data for its isomer has been reported.[3]
Crystal Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 7.5044 |
| b (Å) | 11.9291 |
| c (Å) | 14.8473 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Experimental Protocols
The following are generalized experimental protocols for the structural characterization techniques discussed.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A reported synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[5][6] In a typical procedure, 2,3-cyclopentenopyridine is reacted with tert-Butyl hydroperoxide (t-BuOOH) in the presence of a Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst in water at room temperature.[5][6] The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by flash column chromatography to yield the desired product.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[5]
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflection (ATR) accessory. The data is collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectra can be acquired on an Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is typically dissolved in a suitable solvent like methanol.[5]
X-ray Crystallography
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is then solved and refined using standard crystallographic software.
Logical Workflows and Diagrams
To visualize the process of characterizing a novel compound like this compound, a general workflow is presented below.
Caption: General workflow for the structural characterization of a novel compound.
The development of derivatives from the 5H-cyclopenta[c]pyridine core for biological evaluation follows a structured path, as illustrated below.
Caption: Workflow for the development of 5-aryl-cyclopenta[c]pyridine derivatives.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Manganese-Catalyzed Oxidation for Pyridinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyridinone derivatives via manganese-catalyzed oxidation. This method presents an efficient and direct pathway for the oxidation of a methylene group adjacent to a pyridine ring, a transformation of significant interest in medicinal chemistry due to the prevalence of the pyridinone motif in bioactive molecules.[1] Traditional approaches often necessitate harsh reaction conditions or multi-step sequences, whereas manganese catalysis offers a milder and more direct alternative.[1]
Introduction
The direct oxidation of a C-H bond at the benzylic-like position adjacent to a pyridine ring is a valuable transformation for accessing pyridinone scaffolds.[1] This protocol focuses on a system utilizing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This catalytic system has demonstrated high efficacy and chemoselectivity in the oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.[1] A key advantage of this methodology is its ability to proceed efficiently in water at room temperature, positioning it as a potentially environmentally benign synthetic route.[1]
Data Presentation
The following table summarizes the quantitative data for the manganese-catalyzed oxidation of various pyridine derivatives to their corresponding pyridinones.
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | H₂O | 25 | 16 | 95 |
| 2 | 6-Methyl-2,3-cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | H₂O | 25 | 16 | 92 |
| 3 | 6-Chloro-2,3-cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | H₂O | 25 | 16 | 88 |
| 4 | 6-Methoxy-2,3-cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (7.0) | H₂O | 25 | 16 | 90 |
Proposed Reaction Mechanism
The manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring is proposed to proceed through a radical-based mechanism. The catalytic cycle is initiated by the reaction of the Mn(II) catalyst with tert-butyl hydroperoxide to generate a high-valent manganese-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the methylene group of the pyridine substrate, forming a substrate radical and a Mn(III)-hydroxide species. Subsequent oxidation of the radical and reaction with water leads to the formation of the desired pyridinone product and regeneration of the active Mn(II) catalyst.
Caption: Proposed radical mechanism for the Mn-catalyzed oxidation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the manganese-catalyzed synthesis of pyridinones.
Caption: Step-by-step experimental workflow for pyridinone synthesis.
Experimental Protocols
Materials:
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Substituted 2,3-cyclopentenopyridine analogue
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues: [1]
-
To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).[1]
-
Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.[1]
-
Stir the resulting mixture at 25 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | - Ensure high purity of the manganese precursor. - Consider synthesizing and isolating the catalyst before use. |
| Catalyst deactivation | - Some pyridyl-containing ligands can decompose to pyridine-2-carboxylic acid, which may be the true catalyst.[2] - Consider using more robust ligands or heterogeneous catalysts. | |
| Low Yield with Good Conversion | Competing side reactions (e.g., H₂O₂ disproportionation) | - Optimize the amount of oxidant; avoid large excesses. - Add the oxidant slowly over an extended period. |
| Product degradation | - Monitor the reaction progress and stop it once the maximum yield is reached. - Consider lowering the reaction temperature. | |
| Inconsistent Results | Substrate or solvent impurities | - Use freshly distilled solvents and high-purity substrates. - Ensure all glassware is clean and dry. |
| Atmosphere sensitivity | - If the catalyst or reagents are air-sensitive, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
References
Application Notes and Protocols for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, a class of compounds with significant potential in the development of novel agricultural agents. The protocol is based on the chemical modification of the natural product cerbinal, which has demonstrated anti-TMV, insecticidal, and fungicidal properties.[1][2] The introduction of various aryl moieties at the 5-position of the cyclopenta[c]pyridine core has been shown to enhance biological activity.[1][2]
Experimental Protocols
The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives is achieved through a multi-step process that includes amination and bromination of a precursor derived from cerbinal, followed by a Suzuki cross-coupling reaction to introduce the aryl group.[1][2]
Synthesis of 5-bromo-cyclopenta[c]pyridine Intermediate (Compound 3)
The synthesis of the initial cyclopenta[c]pyridine compound (compound 2) from cerbinal has been described in the literature.[2] The subsequent bromination to yield the key intermediate, compound 3, is achieved as follows:
-
To a solution of compound 2, add N-bromosuccinimide (NBS, 1.69 g, 9.52 mmol).[2]
-
Stir the reaction mixture for 2–3 hours until the reaction is complete (monitored by TLC).[2]
-
Add water (100 mL) to the reaction mixture and extract with dichloromethane (DCM, 4 x 200 mL).[2]
-
Wash the combined organic layers with aqueous NaHCO3 solution and saturated brine.[2]
-
Dry the organic layer over anhydrous Na2SO4.[2]
-
Purify the crude product by flash column chromatography (silica gel, petroleum ether/dichloromethane, and ethyl acetate) to afford the pure 5-bromo-cyclopenta[c]pyridine intermediate (compound 3).[2]
General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives (4a–4cc) via Suzuki Cross-Coupling
-
In a reaction vessel, combine the 5-bromo-cyclopenta[c]pyridine intermediate (compound 3, 1.0 equiv, e.g., 500 mg, 1.61 mmol), the desired substituted phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, e.g., 684 mg, 3.22 mmol).[1][2]
-
After the solids have dissolved, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv, e.g., 373 mg, 0.322 mmol) to the mixture.[1][2]
-
Place the reaction under an argon atmosphere and heat to 95 °C for 8 hours.[1][2]
-
Upon completion, cool the reaction mixture and filter it through diatomite.[1][2]
-
Concentrate the filtrate to dryness under reduced pressure.[1]
-
Wash the residue with water and extract the product with dichloromethane (DCM).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (or MgSO4), and concentrate in vacuo.[1][2]
-
Purify the crude product by column chromatography (silica gel, petroleum ether/dichloromethane and ethyl acetate gradient) to yield the final 5-aryl-cyclopenta[c]pyridine derivative.[1][2]
Data Presentation
The biological activities of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives have been evaluated, demonstrating their potential as antiviral, fungicidal, and insecticidal agents.[1][2][3]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several of the synthesized compounds exhibited anti-TMV activity superior to the commercial control, ribavirin.[1][2]
| Compound | Substitution | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4g | - | Higher than Ribavirin | Higher than Ribavirin | Higher than Ribavirin |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | Commercial Control | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 |
Data extracted from bioactivity tests demonstrating superior or comparable activity to commercial standards.[1][2]
Fungicidal Activity
The derivatives displayed broad-spectrum fungicidal activities.[1] Compound 4i was particularly effective.[2][3]
| Compound | Substitution | Inhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mL | Inhibition Ratio (%) against Botrytis cinerea at 50 µg/mL | Inhibition Ratio (%) against Phytophthora infestans at 50 µg/mL |
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75 | 62.5 |
Insecticidal Activity
Most of the synthesized compounds showed good larvicidal efficacy against Plutella xylostella (diamondback moth).[1][3]
Mandatory Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of derivatives.
References
Application Notes and Protocols: 5H-cyclopenta[b]pyridin-7(6H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-cyclopenta[b]pyridin-7(6H)-one scaffold is a fused bicyclic heterocyclic system that holds considerable interest in the field of medicinal chemistry.[1] Its rigid structure, combining a pyridine ring—a known pharmacophore that can enhance solubility and participate in hydrogen bonding—with a cyclopentanone moiety, presents a unique three-dimensional framework for the development of novel therapeutic agents.[1] While the direct exploration of this compound derivatives in medicinal applications is an emerging area, the broader class of pyridine-containing heterocycles has shown significant promise in various therapeutic areas, including oncology and neurodegenerative diseases.
This document provides a detailed overview of the synthesis and potential applications of this compound. Due to the limited specific biological data on this particular isomer, this guide also presents a case study on the closely related and more extensively studied 5H-cyclopenta[c]pyridin-7(6H)-one to illustrate the potential biological activities of this class of compounds.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
A general method for the synthesis of the core scaffold involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[2]
Experimental Protocol: General Oxidation Procedure
A 500 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 125 mmol), and water (125 mL). The reaction mixture is then stirred at 25°C for 72 hours. To quench the reaction, a saturated aqueous solution of sodium thiosulfate is added until a potassium iodide-starch test paper does not change color, indicating the absence of peroxides. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[2]
Medicinal Chemistry Applications of this compound
Potential as Kinase Inhibitors
The rigid bicyclic structure of this compound makes it an attractive scaffold for the design of kinase inhibitors. The inhibition of protein kinases is a well-established strategy in cancer therapy.[3] While specific studies on this particular scaffold are limited, structurally similar heterocyclic compounds containing a pyridone moiety have been successfully developed as potent inhibitors of various kinases.[3] This suggests that derivatives of this compound could be promising candidates for screening against kinase targets.
Potential in Neurodegenerative Diseases
Heterocyclic compounds incorporating a pyridine ring are actively being investigated for their therapeutic potential in neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[3] The neuroprotective effects of such compounds are often attributed to their ability to modulate various cellular signaling pathways, including those regulated by kinases.[3] Given its structural features, the this compound core represents a viable starting point for the development of novel neuroprotective agents.
Other Investigated Applications
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and evaluated as effective corrosion inhibitors for carbon steel.[4] While not a medicinal application, this demonstrates the chemical tractability and potential for functionalization of the core scaffold.
Case Study: Biological Activity of the Isomeric 5H-cyclopenta[c]pyridin-7(6H)-one
Significant research has been conducted on the isomeric 5H-cyclopenta[c]pyridin-7(6H)-one scaffold, particularly in the agrochemical field. These findings provide valuable insights into the types of biological activity that might be achievable with the broader class of cyclopentapyridinones.
Antiviral, Fungicidal, and Insecticidal Activities
Derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated notable activity against the Tobacco Mosaic Virus (TMV), as well as broad-spectrum fungicidal and insecticidal properties.[5]
Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 500 µg/mL. [6]
| Compound | R Group | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
| 4g | 4-fluorophenyl | 48.5 ± 2.1 | 45.3 ± 3.3 | 50.1 ± 2.5 |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | (Control) | Lower than 4g and 4k | Not Reported | Lower than 4g and 4k |
Table 2: Fungicidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL.
| Compound | R Group | Inhibition Rate (%) vs. S. sclerotiorum | Inhibition Rate (%) vs. B. cinerea | Inhibition Rate (%) vs. P. infestans |
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 | 62.5 |
Table 3: Insecticidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives against Plutella xylostella.
| Compound | R Group | Mortality Rate (%) at 10 mg/L |
| 4a | Phenyl | 100 |
| 4b | 4-methylphenyl | 100 |
| 4d | 4-chlorophenyl | 100 |
Experimental Protocols for Agrochemical Screening
Anti-TMV Activity Assay (Half-Leaf Method): [5]
-
Virus Inoculation: The leaves of cultivated Nicotiana tabacum L. are inoculated with a TMV suspension.
-
Compound Application:
-
Curative Effect: The upper half of the leaves is smeared with the test compound solution (500 µg/mL) 30 minutes after virus inoculation.
-
Protective Effect: The compound solution is applied to the left side of the leaves 12 hours before virus inoculation, with a solvent control on the right side.
-
Inactivation Effect: The virus is pre-incubated with the compound solution for 30 minutes before inoculation.
-
-
Observation: The number of local lesions is counted 3-4 days after inoculation to determine the percentage of inhibition.
Fungicidal Activity Assay:
-
Test compounds are dissolved in a solvent and added to a potato dextrose agar (PDA) medium to the desired final concentration.
-
Mycelial discs of the target fungi are placed on the medium.
-
The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the dish.
-
The diameter of mycelial growth is measured, and the percentage of inhibition is calculated.
Insecticidal Activity Assay (Leaf-Dipping Method): [5]
-
Preparation of Test Solutions: Compounds are dissolved in a solvent and diluted with water containing a surfactant to the desired concentrations.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified duration.
-
Exposure: The treated leaf discs are air-dried and placed in petri dishes containing larvae of Plutella xylostella.
-
Observation: Mortality rates are recorded after a set period (e.g., 24-48 hours).
Representative Signaling Pathway and Assay Protocol
Given the potential of pyridine-based scaffolds as kinase inhibitors, the PIM-1 kinase signaling pathway serves as a relevant example. PIM-1 is a proto-oncogene that plays a crucial role in cell cycle progression and apoptosis, making it a target in cancer research.[4]
General Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.[7]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., a this compound derivative) in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done through various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. A higher luminescence signal indicates greater inhibition of kinase activity.
-
Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
General Drug Discovery and Development Workflow
The discovery of novel therapeutic agents from a scaffold like this compound follows a multi-stage process.
Conclusion
The this compound core is a promising scaffold for medicinal chemistry, offering a rigid and versatile platform for the design of novel bioactive molecules. While direct biological data for this specific isomer in therapeutic applications is still emerging, the demonstrated activity of the related 5H-cyclopenta[c]pyridin-7(6H)-one isomer in agrochemical screening highlights the potential of the cyclopentapyridinone class. Future research focused on the synthesis and biological evaluation of this compound derivatives against key medicinal targets, such as protein kinases, is warranted to fully explore its therapeutic potential.
References
- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives as Corrosion Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives as highly effective corrosion inhibitors for carbon steel in acidic environments. The detailed protocols and data presented herein are based on extensive electrochemical and surface analysis studies.
Introduction
Corrosion of carbon steel is a significant challenge in various industrial applications. Organic heterocyclic compounds have emerged as promising corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. This document focuses on a series of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) and their efficacy in mitigating corrosion of carbon steel in a molar sulfuric acid (H₂SO₄) medium.[1][2] The CAPD derivatives have demonstrated superior inhibition efficiency, acting as mixed-type inhibitors.[2][3]
Synthesis of CAPD Derivatives
A novel and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[1][2] This reaction is effectively catalyzed by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide.[1][2] The process is characterized by a relatively short reflux time of approximately 2 hours and results in high purity compounds in excellent yields without the need for chromatographic purification.[1]
Synthesized CAPD Derivatives:
-
CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
-
CAPD-2: 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
-
CAPD-3: 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
-
CAPD-4: 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[1][2]
Quantitative Data Summary
The corrosion inhibition performance of the synthesized CAPD derivatives was evaluated using various electrochemical techniques. The key quantitative data are summarized in the tables below.
Table 1: Potentiodynamic Polarization Data for Carbon Steel in 1 M H₂SO₄ in the Absence and Presence of CAPD Derivatives at 298 K
| Inhibitor | Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | βc (mV dec⁻¹) | βa (mV dec⁻¹) | Icorr (µA cm⁻²) | IE (%) |
| Blank | - | -485 | -123 | 119 | 1250 | - |
| CAPD-1 | 1.0 | -458 | -119 | 112 | 28.8 | 97.7 |
| CAPD-2 | 1.0 | -461 | -118 | 110 | 33.8 | 97.3 |
| CAPD-3 | 1.0 | -469 | -115 | 108 | 41.3 | 96.7 |
| CAPD-4 | 1.0 | -473 | -112 | 105 | 50.0 | 96.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Carbon Steel in 1 M H₂SO₄ in the Absence and Presence of CAPD Derivatives at 298 K
| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE (%) |
| Blank | - | 25 | 150 | - |
| CAPD-1 | 1.0 | 1080 | 35 | 97.7 |
| CAPD-2 | 1.0 | 950 | 40 | 97.4 |
| CAPD-3 | 1.0 | 820 | 45 | 97.0 |
| CAPD-4 | 1.0 | 700 | 50 | 96.4 |
Experimental Protocols
Materials and Sample Preparation
-
Working Electrode: Carbon steel (CS) coupons with a specified elemental composition. The coupons are embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the corrosive medium.
-
Surface Preparation: Prior to each experiment, the CS electrode surface is mechanically polished with a series of silicon carbide (SiC) abrasive papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally drying.
-
Corrosive Medium: 1 M sulfuric acid (H₂SO₄) solution prepared from analytical grade H₂SO₄ and distilled water.
-
Inhibitor Solutions: Stock solutions of the CAPD derivatives are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to the desired concentrations in the 1 M H₂SO₄ solution.
Electrochemical Measurements
All electrochemical experiments are performed using a standard three-electrode cell configuration at a constant temperature (e.g., 298 K).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Working Electrode: Prepared carbon steel coupon.
4.2.1. Open Circuit Potential (OCP) vs. Time
-
Immerse the prepared CS electrode in the test solution (blank or with inhibitor).
-
Record the OCP for a sufficient duration (e.g., 60 minutes) to attain a stable potential.
4.2.2. Potentiodynamic Polarization (PDP)
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV s⁻¹).
-
Plot the resulting current density as a function of the applied potential on a logarithmic scale.
-
Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
4.2.3. Electrochemical Impedance Spectroscopy (EIS)
-
Stabilize the working electrode at its OCP.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Fit the impedance data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Surface Morphology Analysis (Scanning Electron Microscopy - SEM)
-
Immerse carbon steel coupons in the 1 M H₂SO₄ solution in the absence and presence of the optimal concentration of the CAPD inhibitor for a specified period (e.g., 24 hours).
-
After immersion, remove the coupons, rinse them gently with distilled water and acetone, and dry them.
-
Examine the surface morphology of the coupons using a scanning electron microscope to observe the extent of corrosion and the formation of a protective inhibitor film.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating CAPD corrosion inhibitors.
Proposed Corrosion Inhibition Mechanism
Caption: Proposed adsorption mechanism of CAPD on a steel surface.
Mechanism of Inhibition
The high inhibition efficiency of the CAPD derivatives is attributed to their strong adsorption onto the carbon steel surface, which follows the Langmuir adsorption isotherm model.[2][3] This adsorption process involves both physisorption and chemisorption mechanisms.[2][3]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.
-
Chemisorption: This occurs through the sharing of electrons between the heteroatoms (Nitrogen and Oxygen) and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The presence of π-electrons in the aromatic rings of the CAPD molecules also contributes to the adsorption process.
The adsorbed CAPD molecules form a stable and protective film on the carbon steel surface, which acts as a barrier, isolating the metal from the corrosive H₂SO₄ medium and thereby significantly reducing the corrosion rate.[3] Computational studies, including Density Functional Theory (DFT) and Monte Carlo (MC) simulations, have further elucidated the relationship between the molecular structure of the CAPD derivatives and their inhibition efficacy, confirming that their protective action is due to their adsorption on the steel surface.[4]
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Antiviral Activity Against Tobacco Mosaic Virus (TMV)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the evaluation of antiviral compounds against the Tobacco Mosaic Virus (TMV). It includes detailed experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.
Introduction
Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that serves as an excellent model for screening and evaluating antiviral agents. Its stability and the clear symptoms it produces on host plants make it ideal for laboratory studies. The protocols outlined below describe the methodologies for TMV purification, host plant inoculation, and the subsequent evaluation of antiviral activity through various assays.
General Workflow for Antiviral Activity Evaluation
The overall process for assessing the antiviral efficacy of a test compound against TMV involves several key stages, from preparing the virus and host plants to applying the compound and quantifying the results.
Caption: General workflow for antiviral activity evaluation against TMV.
Experimental Protocols
TMV Purification
Purified TMV is essential for consistent and reproducible experimental results. Common methods include polyethylene glycol (PEG) precipitation and differential centrifugation.[1]
Materials:
-
TMV-infected tobacco leaves (Nicotiana tabacum cv. K326)
-
Phosphate buffer (0.01 M, pH 7.0)
-
Chloroform
-
n-butanol
-
Polyethylene glycol (PEG 6000)
-
Sodium chloride (NaCl)
-
Triton X-100
-
Ultracentrifuge
Protocol:
-
Homogenize fresh or frozen TMV-infected leaves in phosphate buffer.
-
Clarify the homogenate by adding chloroform and n-butanol, followed by low-speed centrifugation.
-
Precipitate the virus from the supernatant by adding PEG 6000 and NaCl, and incubate overnight at 4°C.
-
Collect the precipitate by centrifugation and resuspend it in a small volume of phosphate buffer.
-
Further purify the virus by differential centrifugation (alternating high and low-speed cycles).
-
Determine the concentration of the purified TMV spectrophotometrically.
Host Plant Propagation and Inoculation
The choice of host plant is critical. Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi NN are commonly used as they produce localized necrotic lesions upon TMV infection, which are easy to count.[2][3]
Materials:
-
Seeds of a local lesion host plant (e.g., Nicotiana glutinosa)
-
Pots with sterile soil
-
Purified TMV solution
-
Carborundum (600 mesh)
-
Phosphate buffer (0.01 M, pH 7.0)
Protocol:
-
Sow seeds in pots and grow the plants in a controlled environment (greenhouse or growth chamber) until they have 4-6 true leaves.
-
Prepare the TMV inoculum by diluting the purified virus to the desired concentration (e.g., 50 µg/mL) in phosphate buffer.
-
Lightly dust the upper surface of the leaves to be inoculated with carborundum.
-
Gently rub the TMV inoculum onto the leaf surface using a sterile cotton swab or your finger.[4]
-
Rinse the leaves with water a few minutes after inoculation to remove excess carborundum and virus.
-
Maintain the plants in the controlled environment for 3-5 days for local lesions to develop.[5]
Evaluation of Antiviral Activity using the Half-Leaf Method
The half-leaf method is a widely used technique that allows for a direct comparison of the treated and control on the same leaf, reducing variability.[5][6]
Caption: Workflow of the half-leaf method for antiviral screening.
Protocol for Different Modes of Action:
-
Protective Activity:
-
Apply the test compound solution to the left half of the leaf.
-
Apply the solvent control to the right half.
-
After a set time (e.g., 12 hours), inoculate the entire leaf with TMV.[5]
-
Incubate and count the lesions.
-
-
Curative Activity:
-
Inoculate the entire leaf with TMV.
-
After a set time (e.g., 2 hours) to allow for viral entry, apply the test compound to the left half and the solvent control to the right half.[5]
-
Incubate and count the lesions.
-
-
Inactivation Activity:
-
Mix the test compound with the TMV suspension and incubate for a specific duration (e.g., 30 minutes).
-
Inoculate the left half of the leaf with this mixture.
-
Mix the solvent control with the TMV suspension and inoculate the right half.[5]
-
Incubate and count the lesions.
-
Data Analysis: The antiviral activity is expressed as an inhibition rate, calculated using the following formula: Inhibition Rate (%) = [(C - T) / C] * 100 Where:
-
C = number of lesions on the control half
-
T = number of lesions on the treated half[5]
Quantitative Assays for Viral Load
While the local lesion assay is excellent for initial screening, more quantitative methods are needed to determine the precise viral load in plant tissues.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive serological method for detecting and quantifying TMV.[7][8] The indirect ELISA method is often preferred for its ability to detect a wide range of TMV strains.[7]
Caption: Simplified workflow for an indirect ELISA to detect TMV.
Protocol Outline:
-
Extract sap from treated and control plant tissues.
-
Coat a 96-well plate with the plant sap (antigen).
-
Wash the plate and block non-specific binding sites.
-
Add a primary antibody specific to TMV.
-
Wash and add an enzyme-conjugated secondary antibody.
-
Wash and add the enzyme's substrate, which will produce a color change.
-
Measure the absorbance using a plate reader. The intensity of the color is proportional to the amount of virus present.
Commercial ELISA kits are available and provide pre-coated plates and all necessary reagents.[9]
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific molecular technique for quantifying viral RNA.[10][11][12]
Protocol Outline:
-
Total RNA Extraction: Isolate total RNA from treated and control plant tissues.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using TMV-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe to amplify and quantify the viral cDNA.
-
Data Analysis: Determine the viral load by comparing the cycle threshold (Ct) values of the treated samples to those of the control samples and a standard curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Anti-TMV Activity (Half-Leaf Method)
| Compound/Agent | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) |
| Ribavirin | 500 | 36.4 - 40.8 | 38.0 - 39.2 | 38.9 - 40.0 |
| Compound X | 500 | Insert Data | Insert Data | Insert Data |
| Compound Y | 500 | Insert Data | Insert Data | Insert Data |
Data for Ribavirin is sourced from existing literature for comparative purposes.[5]
Table 2: Viral Load Quantification by ELISA and RT-qPCR
| Treatment | ELISA (Absorbance at 405 nm) | RT-qPCR (Relative Viral RNA Level) |
| Mock (Healthy) | Insert Data | Insert Data |
| TMV Control | Insert Data | Insert Data |
| Compound X + TMV | Insert Data | Insert Data |
| Compound Y + TMV | Insert Data | Insert Data |
| Ribavirin + TMV | Insert Data | Insert Data |
Conclusion
The protocols described in this document provide a robust framework for the evaluation of antiviral compounds against Tobacco Mosaic Virus. By combining the semi-quantitative local lesion assay with the highly quantitative ELISA and RT-qPCR methods, researchers can obtain a comprehensive understanding of the efficacy and mode of action of potential antiviral agents. Adherence to these standardized protocols will facilitate the comparison of results across different studies and accelerate the discovery of novel plant-protecting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. seedhealth.org [seedhealth.org]
- 4. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of a wide spectrum of tobacco mosaic virus strains by indirect enzyme-linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The detection of viruses by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agdia - ELISA Test Kits for TMV (Tobacco mosaic virus) [orders.agdia.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Quantitative Real-time PCR Analysis of Tobacco mosaic virus in Individual Flue-cured Tobacco Seed [vtechworks.lib.vt.edu]
- 12. academicjournals.org [academicjournals.org]
Application Notes and Protocols for the Half-Leaf Method in Anti-TMV Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-leaf method is a widely adopted and robust bioassay for evaluating the in vivo anti-Tobamovirus (TMV) activity of various compounds. This technique offers a straightforward and effective means of screening potential antiviral agents by comparing the number of local lesions on a treated leaf half versus an untreated control half on the same leaf. This internal control minimizes variability between individual plants and leaves, enhancing the reliability of the results. These application notes provide detailed protocols for conducting protective, curative, and inactivation assays using the half-leaf method, along with data presentation guidelines and visualizations of relevant biological pathways.
Data Presentation: Efficacy of Antiviral Compounds against TMV
The following tables summarize the in vivo anti-TMV activity of selected compounds, expressed as inhibition rates (%). These assays were conducted at a concentration of 500 µg/mL.[1]
Table 1: Comparative Anti-TMV Activity of Various Compounds [1]
| Compound/Agent | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) |
| Ribavirin | 36.4 - 40.8 | 38.0 - 39.2 | 38.9 - 40.0 |
| Compound 1 | 47.3 | 39.8 | 44.9 |
| Compound 3 | 44.6 | 43.7 | 47.9 |
| Compound 4 | 46.3 | 47.6 | 51.2 |
| Compound 7 | 41.7 | 45.0 | 46.2 |
| Echinopsine (I) | 42.6 | 46.1 | 49.5 |
Table 2: Anti-TMV Activity of α-CBD and β-CBD at Varying Concentrations [2]
| Compound | Concentration (µg/mL) | Protective Effect (%) | Curative Effect (%) | Inactivation Effect (%) |
| α-CBD | 75.0 | 73.2 | 35.0 | 37.4 |
| β-CBD | 75.0 | 71.6 | 38.7 | 33.2 |
| Ningnanmycin | 200 | 53.1 | - | - |
Experimental Protocols
Detailed methodologies for the key in vivo anti-TMV assays are provided below.
Plant Material and Virus Preparation
-
Plant Species: Nicotiana glutinosa or Nicotiana tabacum cv. K326 are commonly used as local lesion hosts for TMV.[1] Plants should be grown in a controlled greenhouse environment (25 ± 1°C) to the 7-8 leaf stage.[3]
-
Virus Strain: A purified TMV strain is required for inoculation.[1] The virus can be propagated in a systemic host like Nicotiana tabacum cv. K326 and purified using methods such as homogenization in a phosphate-buffered saline (PBS) buffer followed by centrifugation.[4]
Half-Leaf Method: General Procedure
The core of the method involves comparing the number of local lesions on the treated half of a leaf to the control half. The inhibition rate is calculated using the following formula:
Inhibition Rate (%) = [(C - T) / C] * 100 [1]
Where:
-
C = number of lesions on the control half
-
T = number of lesions on the treated half
Protective Activity Assay
This assay evaluates the ability of a compound to prevent viral infection.
-
Application of Test Compound: Gently apply the test compound solution to the left half of a mature, healthy leaf. The right half is treated with a solvent control (e.g., DMSO solution).[1][2]
-
Incubation: Allow for a specific incubation period (e.g., 6-12 hours) for the compound to be absorbed by the leaf tissue.[1][2]
-
Virus Inoculation: Mechanically inoculate both halves of the leaf with a TMV suspension (e.g., 10.19 μg/mL).[2] An abrasive like celite can be used to facilitate viral entry.[1]
-
Observation: Maintain the plants in a greenhouse for 2-5 days to allow for the development of local lesions.[1][2]
-
Data Collection: Count the number of local lesions on both the treated and control halves of the leaf. Calculate the protective inhibition rate.[1]
Curative Activity Assay
This assay assesses the ability of a compound to inhibit viral replication after infection has occurred.
-
Virus Inoculation: Inoculate the entire leaf with the TMV suspension.[1][2]
-
Incubation: Allow a defined period (e.g., 2-24 hours) for the virus to enter and establish itself within the plant cells.[1][2]
-
Application of Test Compound: Apply the test compound to the left half of the inoculated leaf. The right half is treated with a solvent control.[1]
-
Observation: Keep the plants in a greenhouse for 2-5 days.[1][2]
-
Data Collection: Count the local lesions on each half of the leaf and calculate the curative inhibition rate.[1]
Inactivation Activity Assay
This assay determines if the test compound can directly inactivate virus particles.
-
Incubation of Mixture: Mix the test compound solution with the TMV suspension and incubate for a specific duration (e.g., 15-30 minutes).[1][2]
-
Inoculation: Inoculate the left half of a leaf with the incubated mixture. On the right half, inoculate a mixture of the virus and a solvent control.[1]
-
Observation: Maintain the plants in a greenhouse for 2-5 days.[1]
-
Data Collection: Count the local lesions on both halves and calculate the inactivation rate.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the half-leaf anti-TMV activity assays.
TMV Infection and Plant Defense Signaling
Upon TMV infection, plants activate complex signaling pathways to mount a defense response. Key among these are the Jasmonic Acid/Ethylene (JA/ET) and Salicylic Acid (SA) pathways.
Logical Relationship of the Half-Leaf Method
The experimental design of the half-leaf method is based on a direct comparison to an internal control, which is illustrated below.
References
Application Notes and Protocols for Electrochemical Measurement Techniques in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the most common electrochemical techniques used to evaluate the efficacy of corrosion inhibitors. Understanding these methods is crucial for the development of new and effective corrosion prevention strategies in various fields, including materials science and drug development, where metallic implants are a concern.
Introduction to Electrochemical Corrosion Testing
Electrochemical techniques are powerful and widely used for studying the effectiveness of corrosion inhibitors.[1] These methods offer rapid and sensitive measurements of corrosion rates and allow for the elucidation of inhibition mechanisms.[1] The primary techniques discussed in these notes are Open Circuit Potential (OCP) measurement, Linear Polarization Resistance (LPR), Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
A standard three-electrode setup is the foundation for most electrochemical corrosion studies.[1][2] This configuration consists of:
-
Working Electrode (WE): The material specimen under investigation.
-
Reference Electrode (RE): Provides a stable potential for accurate measurements. Saturated Calomel Electrodes (SCE) and Silver/Silver Chloride (Ag/AgCl) are commonly used.[3][4]
-
Counter Electrode (CE): Completes the electrical circuit and is typically made of an inert material like platinum or graphite.[3][4]
A potentiostat/galvanostat is the electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current flow.[1][2]
Key Electrochemical Techniques
Open Circuit Potential (OCP) Measurement
Application: The OCP measurement determines the stable corrosion potential (Ecorr) of the working electrode in the test solution before any potential is applied.[1] It is a critical first step to ensure the system has reached a steady state before proceeding with other electrochemical measurements.[5] A stable OCP is indicated by a potential drift of less than a few millivolts per minute.[1]
Protocol:
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Solution Addition: Add the test solution (with or without the inhibitor) to the cell, ensuring the electrodes are properly immersed.
-
Stabilization: Allow the system to stabilize by measuring the OCP for a period, typically 30-60 minutes, until the potential reaches a steady state.[1]
-
Recording: Record the final stable OCP value. This potential will be used as the reference point for subsequent LPR and potentiodynamic polarization measurements.[1]
Linear Polarization Resistance (LPR)
Application: LPR is a rapid, non-destructive technique used to determine the polarization resistance (Rp), which is inversely proportional to the corrosion current density (icorr).[1][3] This allows for a quick estimation of the corrosion rate. The technique involves applying a small potential scan (typically ±10 to 20 mV) around the open-circuit potential.[1][3]
Protocol:
-
Initial Setup: Perform the OCP measurement as described in Protocol 2.1 to establish the corrosion potential (Ecorr).
-
Potential Scan: Apply a small potential scan, for example, from -20 mV to +20 mV versus Ecorr, at a slow scan rate (e.g., 0.125 to 1 mV/s).[1][6]
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Data Analysis: Plot the potential versus current density. The slope of this curve at the corrosion potential (where the current is zero) is the polarization resistance (Rp).[1]
-
Inhibition Efficiency (IE%) Calculation: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 Where:
-
Rp_inh is the polarization resistance in the presence of the inhibitor.
-
Rp_blank is the polarization resistance in the absence of the inhibitor.[1]
-
Potentiodynamic Polarization (PDP)
Application: This technique involves polarizing the working electrode over a wider potential range (e.g., ±250 mV from Ecorr) to generate a full polarization curve, often referred to as a Tafel plot (potential vs. log of current density).[1][6] PDP provides valuable information about the kinetics of both the anodic (oxidation) and cathodic (reduction) reactions.[1] From the Tafel plot, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and understand the inhibition mechanism (anodic, cathodic, or mixed-type).[1]
Protocol:
-
Initial Setup: After OCP stabilization (Protocol 2.1), the potentiodynamic scan is initiated.
-
Potential Scan: A typical scan might range from -250 mV to +250 mV relative to the Ecorr at a scan rate of 0.167 to 1 mV/s.
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Data Analysis (Tafel Extrapolation):
-
Plot the potential versus the logarithm of the current density.
-
Identify the linear regions (Tafel regions) of the anodic and cathodic branches of the curve.
-
Extrapolate these linear regions back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 Where:
-
icorr_inh is the corrosion current density in the presence of the inhibitor.
-
icorr_blank is the corrosion current density in the absence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
Application: EIS is a non-destructive technique that provides detailed information about the properties of the electrode/electrolyte interface and the protective film formed by the inhibitor.[7][8] It involves applying a small amplitude AC voltage signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz) and measuring the current response.[7][9] The data is often presented as Nyquist and Bode plots.
Protocol:
-
Initial Setup: Stabilize the system at its OCP as described in Protocol 2.1.
-
Frequency Scan: Apply a small amplitude sinusoidal voltage (e.g., 10 mV) at a range of frequencies, typically from 100 kHz down to 10 mHz.[9]
-
Data Acquisition: Measure the real and imaginary components of the impedance at each frequency.
-
Data Analysis:
-
The data is modeled using equivalent electrical circuits to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[10]
-
An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective layer on the metal surface.[11][12]
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 Where:
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor.
-
Data Presentation
The quantitative data obtained from these electrochemical techniques can be summarized in tables for easy comparison of the performance of different corrosion inhibitors.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without Inhibitor
| Condition | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | -475 | 1050 | 75 | 120 | - |
| Inhibitor A (1 mM) | -450 | 95 | 70 | 115 | 91.0 |
| Inhibitor B (1 mM) | -500 | 150 | 80 | 125 | 85.7 |
Table 2: Electrochemical Impedance Spectroscopy Data for Carbon Steel in 0.5 M HCl with and without Surfactant Inhibitors [11]
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 9.8 | 350 | - |
| DTAC (8 x 10⁻⁴ M) | 27.4 | 125 | 64.2 |
| TX-100 (8 x 10⁻⁴ M) | 71.5 | 48 | 86.3 |
| AOT (8 x 10⁻⁴ M) | 45.6 | 75 | 78.5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Polarization Resistance Tutorial Gamry Instruments [gamry.com]
- 4. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gamry.com [gamry.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. ijcsi.pro [ijcsi.pro]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 11. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abechem.com [abechem.com]
Application Notes: Potentiodynamic Polarization (PDP) of Cyclopentapyridine Derivatives as Corrosion Inhibitors
Introduction
Cyclopentapyridine derivatives, particularly 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) analogues, have demonstrated significant potential as effective corrosion inhibitors for carbon steel, especially in acidic environments like molar sulfuric acid (H₂SO₄) solutions.[1][2][3] These heterocyclic compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive attack of the acidic medium.[1][2] The inhibition efficiency is closely linked to the molecular structure of the specific derivative.[1] Potentiodynamic polarization (PDP) is a key electrochemical technique used to evaluate the efficacy and understand the mechanism of these corrosion inhibitors.[2][4]
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of cyclopentapyridine derivatives is attributed to their adsorption on the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves the electrostatic attraction between the protonated inhibitor molecules and the charged metal surface.[2]
-
Chemisorption: This process involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (like nitrogen) and conjugated bonds within the cyclopentapyridine structure and the vacant d-orbitals of the iron atoms on the steel surface.[2][3]
This adsorption forms a protective film that retards the corrosive attack from the acidic environment.[2] The presence of heteroatoms (N, S, O), benzene rings, and π-bonds in the molecular structure of these compounds enhances their surface coverage and, consequently, their inhibition efficiency.[2]
A proposed mechanism for the adsorption of these inhibitor molecules on a carbon steel surface is illustrated below.
Quantitative Data from Potentiodynamic Polarization Studies
The following table summarizes the key parameters obtained from potentiodynamic polarization studies of various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) on carbon steel in 1.0 M H₂SO₄. These parameters are derived from Tafel extrapolation of the polarization curves.[2]
| Inhibitor (Concentration) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (1.0 M H₂SO₄) | -485 | 1170 | 75 | 130 | - |
| CAPD-1 (1x10⁻³ M) | -510 | 27 | 70 | 115 | 97.7 |
| CAPD-2 (1x10⁻³ M) | -505 | 45 | 68 | 112 | 96.2 |
| CAPD-3 (1x10⁻³ M) | -500 | 58 | 65 | 110 | 95.0 |
| CAPD-4 (1x10⁻³ M) | -495 | 72 | 63 | 108 | 93.8 |
Note: The data indicates that the synthesized CAPD derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions. The slight shift in Ecorr suggests they are predominantly mixed-type. The high inhibition efficiencies, particularly for CAPD-1, highlight their effectiveness.
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)
This protocol is based on a cyclocondensation reaction.[1][2]
Reactants:
-
2,5-diarylidenecyclopentanone derivatives
-
Propanedinitrile
Reagent and Catalyst:
-
Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)
Procedure:
-
In a round-bottom flask, dissolve the 2,5-diarylidenecyclopentanone derivative and propanedinitrile in a suitable solvent.
-
Slowly add the sodium alkoxide solution to the reaction mixture while stirring.
-
Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid.
-
The precipitated product is then filtered, washed with distilled water, and dried.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure CAPD derivative.
Protocol 2: Potentiodynamic Polarization (PDP) Measurement
This protocol outlines the steps for evaluating the corrosion inhibition performance of the synthesized CAPD derivatives.[1][2][4][5]
1. Working Electrode Preparation:
- Mount the carbon steel sample in an electrode holder, exposing a well-defined surface area.[4]
- Mechanically polish the electrode surface using a series of emery papers with decreasing grit size.[1][4]
- Perform a final polish with a fine abrasive slurry (e.g., alumina or diamond paste) to achieve a mirror-like finish.[4]
- Rinse the electrode with deionized water and a suitable solvent (e.g., acetone or ethanol) to remove polishing residues.[1][4]
- Dry the electrode with a stream of clean air or inert gas.[4]
2. Electrochemical Cell Setup:
- Assemble a standard three-electrode electrochemical cell.[1][6]
- Working Electrode: The prepared carbon steel specimen.
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1][4] Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize ohmic drop.[4]
- Counter Electrode: Platinum wire or graphite rod.[1][4]
- Fill the cell with the test solution (e.g., 1.0 M H₂SO₄) containing the desired concentration of the CAPD inhibitor. For a blank measurement, use the solution without the inhibitor.
3. Electrochemical Measurement:
- Immerse the electrodes in the test solution.
- Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
- Perform the potentiodynamic polarization scan using a potentiostat.[4]
- Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[7]
4. Data Analysis:
- Plot the polarization curve as potential (E) versus the logarithm of the current density (log i).
- Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.[2]
- Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.
The following diagram illustrates the general workflow for the potentiodynamic polarization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiodynamic polarization study of the corrosion behavior of palladium-silver dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Compounds Like 5H-cyclopenta[c]pyridin-7(6H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Compounds such as 5H-cyclopenta[c]pyridin-7(6H)-one, a heterocyclic molecule with potential biological activities, require rigorous assessment of their effects on cell viability and proliferation.[1] These application notes provide a comprehensive overview and detailed protocols for a panel of standard cell-based assays to determine the cytotoxic potential of novel chemical entities. The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to understanding a compound's cellular impact, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).
While specific experimental data on 5H-cyclopenta[c]pyridin-7(6H)-one is limited, the following protocols provide a robust framework for its cytotoxic characterization.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC50). This value is a key indicator of a compound's potency. Data should be organized in a clear, tabular format for comparative analysis across different cell lines and assays.
Table 1: Hypothetical Cytotoxicity Data for a Novel Compound
| Cell Line | Assay | Exposure Time (hrs) | IC50 (µM) |
| HeLa | MTT | 48 | 15.2 ± 1.8 |
| A549 | MTT | 48 | 25.7 ± 2.5 |
| MCF-7 | MTT | 48 | 18.9 ± 2.1 |
| HeLa | LDH | 24 | 35.4 ± 3.1 |
| A549 | LDH | 24 | 48.1 ± 4.2 |
| MCF-7 | LDH | 24 | 40.5 ± 3.8 |
| HeLa | Caspase-3/7 | 12 | 8.5 ± 0.9 |
| A549 | Caspase-3/7 | 12 | 12.3 ± 1.5 |
| MCF-7 | Caspase-3/7 | 12 | 9.8 ± 1.1 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow
The general workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial cell culture to final data analysis and interpretation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 5H-cyclopenta[c]pyridin-7(6H)-one) in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a blank control (medium only).[5]
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7]
-
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity and cell lysis.[8][9]
Materials:
-
Cells and compound-treated plates (as prepared in Protocol 1, steps 1-2)
-
LDH cytotoxicity assay kit
-
96-well assay plates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Supernatant Collection:
-
LDH Reaction:
-
Measurement:
-
Add the stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Protocol 3: Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13]
Materials:
-
Cells and compound-treated plates (as prepared in Protocol 1, steps 1-2)
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates for luminescence measurements
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
After compound treatment, allow the plates to equilibrate to room temperature.
-
-
Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[15]
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all other readings.
-
The resulting luminescence is proportional to the amount of caspase-3/7 activity. Data can be normalized to the vehicle control.
-
Signaling Pathway Visualization
Many pyridinone derivatives exert their cytotoxic effects by inducing apoptosis.[8] The diagram below illustrates a simplified intrinsic apoptosis pathway, which is often initiated by cellular stress.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
Low yield in manganese-catalyzed oxidation of 2,3-cyclopentenopyridine
Welcome to the technical support center for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine?
Low yields can stem from several factors, which often act in combination:
-
Catalyst Deactivation: The manganese catalyst can become inactive during the reaction. This can happen through the formation of inactive manganese species (e.g., dinuclear Mn(III)/Mn(IV) complexes) or degradation of the supporting ligand.[1]
-
Ligand Instability: Pyridyl-containing ligands, while crucial for the reaction, can decompose under the required oxidative conditions.[1][2] Some ligands have been shown to degrade to pyridine-2-carboxylic acid, which may then act as the catalytic species, but this process can be inefficient.[2]
-
Oxidant Decomposition: Common oxidants like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BuOOH) can decompose non-productively.[1][3] This disproportionation (e.g., H₂O₂ → H₂O + ½ O₂) competes directly with the desired oxidation of the substrate, consuming the oxidant without generating the product.[1][4]
-
Sub-optimal Reaction Conditions: The reaction is highly sensitive to conditions. Factors such as temperature, solvent, pH, and especially the rate of oxidant addition can significantly impact efficiency.[1][5]
-
Reagent Purity: Impurities in the 2,3-cyclopentenopyridine substrate, solvent, or catalyst precursors can interfere with the catalytic cycle and poison the catalyst.[1]
Q2: How can I improve the stability and activity of my manganese catalyst?
Optimizing the catalyst's performance is critical. Consider the following strategies:
-
Ligand Selection: The choice of ligand is paramount. N-heterocyclic compounds, pincer-type ligands, and tetradentate aminopyridine ligands are often used to stabilize the manganese center and enhance reactivity.[3][6] Ligands with electron-donating groups can sometimes improve the stability of high-valent manganese intermediates and accelerate the catalytic cycle.[7]
-
Catalyst Preparation: Ensure the manganese precursor (e.g., Mn(OTf)₂, MnCl₂) and the ligand are of high purity.[1][3] You may consider preparing the catalyst in-situ or synthesizing and isolating the active complex before the reaction.
-
Inert Atmosphere: If your catalyst or reagents are sensitive to air, running the reaction under an inert atmosphere like nitrogen or argon can prevent oxidative degradation.[1]
Q3: My oxidant seems to be decomposing rapidly, indicated by bubbling (O₂ evolution). What should I do?
Oxidant decomposition is a major cause of low yield. To mitigate this:
-
Slow Addition: Instead of adding the oxidant all at once, use a syringe pump to add it slowly over an extended period (e.g., 1-2 hours).[3][8] This maintains a low, steady concentration of the oxidant, favoring the reaction with the substrate over self-decomposition.[1][3]
-
Optimize Stoichiometry: Avoid using a large excess of the oxidant. While a slight excess is often necessary, too much can accelerate catalyst deactivation and decomposition pathways.[1] Start with a modest excess (e.g., 1.2 - 1.5 equivalents) and optimize from there.[8]
-
Temperature Control: Perform the initial addition of the oxidant at a lower temperature (e.g., 0 °C or in an ice bath) before allowing the reaction to warm to its optimal temperature.[1]
Q4: I have low conversion of my starting material. What troubleshooting steps should I take?
Low conversion points to issues with the fundamental reactivity of the system. The following flowchart provides a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Quantitative Data Summary
The efficiency of the oxidation can vary significantly based on the chosen conditions. The following table summarizes representative data for the oxidation of 2,3-cyclopentenopyridine analogues and related substrates.
| Substrate | Mn Catalyst (mol%) | Ligand/Additive | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Cyclopentenopyridine analogue | Mn(OTf)₂ (0.5) | None | t-BuOOH (7.0) | Water | 25 | 16 | High | [9] |
| 1-Phenylethanol | Mn(II)(P-MCP)(OTf)₂ (0.3) | H₂SO₄ (0.3 mol%) | H₂O₂ (1.2) | MeCN | 25 | 1 | 93 | [8] |
| Cyclooctene | MnCl₂ (0.25) | Picolinic Acid (1 mol%) | H₂O₂ (1.0) | MeCN | 25 | 2 | 37 (epoxide) | [3] |
| Cyclooctene | Mn-SR-mesoPYBP(ClO₄)₂ | Acetic Acid | H₂O₂ | MeCN | RT | 0.5 | 76 (epoxide) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of 2,3-Cyclopentenopyridine Analogues
This protocol is adapted from a reported procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.[9]
Materials:
-
2,3-Cyclopentenopyridine analogue
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2,3-cyclopentenopyridine substrate (1.0 equiv., e.g., 0.5 mmol).
-
Add deionized water (e.g., 2.0 mL) to the flask and begin stirring.
-
Add the manganese catalyst, Mn(OTf)₂ (0.5 mol%, e.g., 0.0025 mmol).
-
At room temperature (25 °C), add tert-Butyl hydroperoxide (7.0 equiv., e.g., 3.5 mmol) dropwise to the mixture over 10-15 minutes.
-
Allow the resulting mixture to stir vigorously at 25 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (e.g., 10 mL) followed by saturated aqueous Na₂S₂O₃ (e.g., 10 mL) to decompose any excess peroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired oxidized product.[9]
Proposed Catalytic Cycle
The reaction is believed to proceed through a high-valent manganese-oxo species, which is the active oxidant. The simplified diagram below illustrates the proposed key steps in the catalytic cycle.
Caption: Simplified catalytic cycle for Mn-catalyzed C-H oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing N-oxide formation in pyridinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of pyridinones, with a special focus on the prevention and management of N-oxide formation.
Frequently Asked Questions (FAQs)
Q1: Is N-oxide formation always an undesirable side reaction in pyridinone synthesis?
A1: Not necessarily. It is crucial to understand the specific synthetic route being employed. In many established methods for preparing 2- and 4-pyridinones, the synthesis intentionally proceeds through a pyridine N-oxide intermediate. In these cases, the N-oxide is a required intermediate, not a byproduct. For example, a common route involves the N-oxidation of a substituted pyridine, followed by a rearrangement reaction (e.g., using acetic anhydride) to introduce a hydroxyl group, which then tautomerizes to the pyridinone.
Conversely, when attempting direct C-H hydroxylation of a pyridine to a pyridinone, or in other synthetic strategies, the formation of the thermodynamically stable pyridine N-oxide can be a competing and undesirable side reaction.
Q2: What are the main strategies to avoid N-oxide formation altogether?
A2: The most effective way to completely avoid N-oxide formation is to choose a synthetic route that does not involve the oxidation of a pyridine ring. These methods typically construct the pyridinone ring from acyclic precursors. Examples of such "de novo" syntheses include:
-
Condensation reactions: One-pot syntheses involving the condensation of compounds like 1,3-dicarbonyls, alkynones, and an ammonia source.
-
From non-pyridine heterocycles: For instance, treating a pyranone with an ammonia solution can yield a pyridinone.
-
Blaise reaction intermediates: A tandem one-pot conversion of nitriles with ethyl bromoacetate can produce various 2-pyridinone derivatives.
Q3: How can I analytically differentiate between my desired pyridinone and the pyridine N-oxide byproduct?
A3: Several analytical techniques can distinguish between these two compounds:
-
NMR Spectroscopy:
-
¹H NMR: The introduction of the N-oxide oxygen atom typically causes a downfield shift for the neighboring protons (especially at the 2- and 6-positions) compared to the parent pyridine. The spectra of pyridinones are more complex due to tautomerism but will show distinct signals for the ring protons and the N-H proton (if not exchanged with a deuterated solvent).
-
¹³C NMR: Similar to ¹H NMR, the carbons adjacent to the nitrogen in a pyridine N-oxide will show a downfield shift.[1]
-
-
IR Spectroscopy: Pyridine N-oxides exhibit a characteristic N-O stretching vibration band, typically around 930 cm⁻¹.[1]
-
Chromatography (TLC & HPLC): Pyridine N-oxides are generally more polar than their corresponding pyridinone isomers. This difference in polarity can be exploited for separation. For HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating highly polar N-oxides.[2] For reverse-phase HPLC, using a mobile phase with a very low organic content and a pH above 8 may be necessary to achieve retention.[2]
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the desired product and any byproducts.[3]
Q4: If I have already formed a significant amount of pyridine N-oxide, can it be removed or converted to the desired pyridinone?
A4: Yes. If the N-oxide is an unwanted byproduct, it can be removed or converted.
-
Chromatographic Purification: As mentioned, the polarity difference between the pyridinone and the N-oxide often allows for their separation by column chromatography.[4]
-
Reductive Deoxygenation: The N-oxide can be selectively reduced back to the parent pyridine, which can then be separated from the pyridinone. Common deoxygenation reagents include phosphorus trichloride, zinc dust, or catalytic hydrogenation.[5] This is a corrective, not a preventative, measure.
-
Conversion to Pyridinone: In some cases, the isolated N-oxide can be subjected to conditions that convert it to the pyridinone, such as heating with acetic anhydride. This effectively merges the "problem" with a known synthetic route to the desired product.[5][6]
Troubleshooting Guide: N-Oxide Formation
This guide addresses specific issues related to N-oxide formation during pyridinone synthesis.
| Problem / Observation | Potential Cause | Suggested Solution / Troubleshooting Step |
| High yield of N-oxide, low or no yield of pyridinone in a direct oxidation/hydroxylation reaction. | The reaction conditions strongly favor N-oxidation over C-H hydroxylation. The nitrogen atom in the pyridine ring is often more nucleophilic and sterically accessible than the C-H bonds. | 1. Switch to a "de novo" synthesis: The most reliable solution is to use a synthetic route that builds the pyridinone ring from acyclic precursors, avoiding pyridine oxidation entirely (see FAQ A2 and relevant protocols below). 2. Modify reaction conditions: If direct oxidation is necessary, try altering the oxidant or catalyst system. Some systems may offer better selectivity for C-H functionalization, although this remains a significant challenge in pyridine chemistry.[7][8] 3. Use a protecting group: Temporarily protecting the nitrogen atom (e.g., by quaternization) can prevent N-oxidation, although this adds extra steps to the synthesis. |
| My reaction to convert a pyridine N-oxide to a 2-pyridinone (e.g., with acetic anhydride) is not working. | The reaction conditions (temperature, reagent stoichiometry) are not optimal for the rearrangement. | 1. Increase the temperature: These rearrangements often require heating.[5] 2. Adjust stoichiometry: An excess of the activating reagent (e.g., acetic anhydride) may be required to drive the reaction to completion.[5] 3. Consider a different activating agent: If acetic anhydride is ineffective, other reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride can be used to activate the N-oxide for nucleophilic attack.[5] |
| I am forming a mixture of pyridinone and N-oxide that is difficult to separate. | The polarity of the two compounds is too similar under the chosen chromatographic conditions. | 1. Switch chromatographic mode: If reverse-phase HPLC is failing, try HILIC.[2] 2. Adjust mobile phase pH: For reverse-phase HPLC, increasing the pH of the mobile phase can sometimes improve the separation between basic pyridines/pyridinones and neutral N-oxides.[2] 3. Derivatization: In some cases, a temporary derivatization of one component can alter its polarity enough to facilitate separation. |
| I suspect aerial oxidation of my pyridine starting material to the N-oxide during the reaction or workup. | Tertiary amines, including pyridines, can be susceptible to oxidation by atmospheric oxygen, especially under harsh conditions or over long reaction times. | 1. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Minimize reaction time and temperature: If possible, optimize the reaction to proceed quickly and at lower temperatures. |
Data Summary Tables
Table 1: Comparison of General Synthetic Strategies for Pyridinones
| Strategy | General Approach | Potential for N-Oxide Formation | Typical Yields | Key Considerations |
| Route A: Oxidation/Rearrangement | Pyridine → Pyridine N-Oxide → Pyridinone | N-Oxide is a necessary intermediate | 50-80% (over 2 steps) | Multi-step process; regioselectivity of the rearrangement can be an issue.[5] |
| Route B: "De Novo" Ring Synthesis | Acyclic Precursors → Pyridinone | None | 60-95% | Avoids N-oxide issues completely; requires readily available starting materials for the specific target.[6] |
| Route C: Direct C-H Hydroxylation | Pyridine → Pyridinone | High risk of N-oxide as a major byproduct | Variable, often low | Challenging to achieve high selectivity for C-H vs. N-oxidation.[7][8] |
Table 2: Influence of Oxidizing Agent on Pyridine N-Oxide Formation
| Oxidizing Agent | Typical Conditions | Selectivity for N-Oxidation | Notes |
| Peracetic Acid (in Acetic Acid) | 70-90 °C | High | A classic and effective method for preparing N-oxides.[9] |
| m-CPBA | Room temperature in CH₂Cl₂ | High | A mild and widely used reagent for N-oxidation.[9] |
| H₂O₂ / Methyltrioxorhenium (MTO) | Room temperature | Very High | Catalytic system that is highly efficient for N-oxidation.[9] |
| H₂O₂ / Ti-MWW Catalyst | 100-120 °C | >99% | A highly selective and reusable catalytic system for pyridine N-oxidation. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Pyridone via the N-Oxide Intermediate
This protocol describes the synthesis of a 2-pyridinone from a pyridine starting material, where the N-oxide is a key intermediate.
Step 1: N-Oxidation of Pyridine
-
In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.1 to 1.5 eq).
-
Heat the reaction mixture to 70-80°C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.
Step 2: Rearrangement to 2-Pyridone
-
Place the crude pyridine N-oxide in a round-bottom flask and add an excess of acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approx. 140°C) for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench the excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-acetoxypyridine intermediate by column chromatography.
-
Hydrolyze the acetate group by dissolving the intermediate in a mixture of methanol and aqueous HCl and stirring at room temperature or with gentle heating.
-
Neutralize the reaction, extract the product, dry, and concentrate to yield the final 2-pyridinone.
Protocol 2: "De Novo" Synthesis of a Substituted 2-Pyridinone (N-Oxide Avoidance)
This one-pot method builds the pyridinone ring from acyclic precursors, completely avoiding the potential for N-oxide formation.[6]
-
To a solution of dimethyl 3-oxopentanedioate (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., ethanol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Add a catalytic amount of L-proline (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-pyridinone.
Protocol 3: Reductive Removal of an N-Oxide Byproduct
This protocol is for situations where pyridine N-oxide has been formed as an unwanted byproduct.
-
Dissolve the crude reaction mixture containing the desired pyridinone and the N-oxide byproduct in a suitable solvent (e.g., chloroform or methanol).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) (1.1 eq per eq of N-oxide) dropwise. The reaction is often exothermic.
-
Allow the reaction to stir at room temperature. Monitor the disappearance of the N-oxide spot by TLC.
-
Once the deoxygenation is complete, carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting mixture should contain the desired pyridinone and the deoxygenated pyridine, which are typically easier to separate by chromatography than the pyridinone and the polar N-oxide.
Visualizations
Caption: Synthetic pathways to pyridinones.
Caption: Troubleshooting logic for N-oxide formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 3. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. rsc.org [rsc.org]
- 7. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
Optimizing reaction conditions for 5H-cyclopenta[b]pyridin-7(6H)-one synthesis
Disclaimer: Direct experimental data for the synthesis of 5H-cyclopenta[b]pyridin-7(6H)-one is limited in the available scientific literature. This guide is primarily based on established and well-documented methods for the synthesis of its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The general principles, troubleshooting advice, and optimization strategies discussed are considered highly relevant and can serve as a valuable resource for researchers.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the oxidation of the CH2 group adjacent to the pyridine ring is consistently low. What are the most critical parameters to check?
A1: Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues are often linked to the catalyst, oxidant, solvent, and temperature. Key factors to investigate are:
-
Catalyst Activity: Ensure the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is pure and handled correctly. Impurities in the catalyst can negatively affect its performance.[1]
-
Oxidant Quality: Use a fresh, properly titrated solution of tert-Butyl hydroperoxide (t-BuOOH). The concentration of the oxidant is crucial for the reaction's success.[1]
-
Solvent Choice: Water has been demonstrated to be a highly effective solvent for this reaction, often resulting in high yields and excellent chemoselectivity.[1] Using other solvents like acetonitrile or alcohols may lead to the formation of byproducts, such as N-oxides, or the reaction may not proceed at all.[1]
-
Reaction Temperature: The oxidation can be sensitive to temperature. The established protocol recommends running the reaction at 25 °C.[1] Deviations from this temperature may lead to a decreased yield or the formation of side products.[1]
Q2: I am observing the formation of N-oxide as a major byproduct. How can I prevent this?
A2: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction when using certain oxidants. To prevent this, it is crucial to use tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in combination with the Mn(OTf)₂ catalyst. Avoid using oxidants like hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid (AcOOH), which have been shown to favor the formation of the N-oxide byproduct or result in no reaction.[1]
Q3: After column chromatography, my product yield is very low. What are the possible causes?
A3: Several factors could contribute to low recovery after purification:
-
Compound Instability on Silica Gel: The target molecule, being a ketone with a pyridine ring, might exhibit some instability on acidic silica gel. You can test for this by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots, indicating decomposition products, have formed.[2] If instability is confirmed, consider using neutral alumina or florisil for purification.[2]
-
Product Streaking/Tailing on the Column: Significant streaking can cause the product to elute over many fractions in low concentrations. This can be mitigated by using a more polar solvent system or by adding a modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.[2]
-
Incorrect Solvent Polarity: If the eluent is too polar, your compound may have eluted quickly with the solvent front. Conversely, if it is not polar enough, the compound may still be on the column.[2] Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the product can be recovered.[2]
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to address this:
-
Use a higher boiling point solvent in which the compound is less soluble.[2]
-
Work with a more dilute solution.[2]
-
Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.[2]
-
Scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites for crystal growth.[2]
-
If available, add a seed crystal of the pure compound.[2]
-
Attempt a two-solvent recrystallization system, such as ethanol/water or ethyl acetate/hexanes.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst (Mn(OTf)₂).2. Degraded oxidant (t-BuOOH).3. Incorrect solvent.4. Insufficient reaction time. | 1. Use high-purity Mn(OTf)₂ from a reliable supplier. Check for metallic impurities if possible.[1][3]2. Use a fresh bottle of t-BuOOH or titrate the existing solution to confirm its concentration.[1]3. Ensure water is used as the solvent for optimal results with the Mn(OTf)₂/t-BuOOH system. Solvents like MeCN or alcohols have been shown to be ineffective.[1]4. Monitor the reaction by TLC. The reaction may take up to 72 hours for completion at 25 °C.[1][3] |
| Multiple spots on TLC, complex mixture of products | 1. Over-oxidation or side reactions.2. Incorrect reaction temperature.3. Wrong choice of oxidant. | 1. Ensure the correct stoichiometry of the oxidant is used. Excess oxidant can lead to byproducts.[1]2. Maintain the reaction temperature at 25 °C. Higher temperatures could promote side reactions.[1]3. Avoid oxidants like H₂O₂, m-CPBA, or AcOOH. Stick to t-BuOOH for better selectivity.[1] |
| Difficulty with work-up (e.g., emulsions during extraction) | 1. Formation of a stable emulsion between the aqueous and organic layers. | 1. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[1] |
| Product appears as an oil or off-white solid instead of a white solid | 1. Residual solvent.2. Presence of impurities from the reaction. | 1. Ensure the product is thoroughly dried under a vacuum after column chromatography.[1]2. Re-purify via column chromatography using a shallower gradient. If impurities persist, consider recrystallization. The pure product should be an off-white or white solid.[1] |
Data Presentation
Table 1: Optimization of Reaction Parameters for the Oxidation of 2,3-Cyclopentenopyridine [3]
| Entry | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Mn(OTf)₂ | H₂O₂ | MeCN | 25 | 24 | n.d. |
| 2 | Mn(OTf)₂ | O₂ | MeCN | 25 | 24 | n.d. |
| 3 | Mn(OTf)₂ | AcOOH | MeCN | 25 | 24 | N-Oxide |
| 4 | Mn(OTf)₂ | m-CPBA | MeCN | 25 | 24 | N-Oxide |
| 5 | Mn(OTf)₂ | t-BuOOH | Methanol | 25 | 24 | n.d. |
| 6 | Mn(OTf)₂ | t-BuOOH | Alcohol | 25 | 24 | n.d. |
| 7 | Mn(OTf)₂ | t-BuOOH | H₂O | 25 | 24 | 88 |
n.d. = not detected
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation
This protocol is adapted from a reported synthesis.[3][4]
Materials:
-
2,3-cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), and water (125 mL).[3][4]
-
Slowly add t-BuOOH (125 mmol, 5 equivalents) to the flask.[3]
-
Continue stirring the reaction at 25 °C for 72 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch test paper does not change color, indicating the absence of peroxides.[3][4]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[3]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the solvent under reduced pressure.[3][4]
-
Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether from 1:5 to 1:1) to yield the title compound.[3][4]
Protocol 2: Proposed Synthetic Route for 5H-Cyclopenta[c]pyridin-7(6H)-one
Step 1: Synthesis of 3,4-pyridinedicarboxylic anhydride
-
To a stirred suspension of 3,4-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid.[5]
-
Heat the reaction mixture to reflux (approximately 140°C) for 4 hours.[5]
-
Allow the reaction to cool, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the anhydride.
Step 2: Synthesis of 4-(cyclopent-1-enoyl)nicotinic acid
-
In a flame-dried, three-necked flask, suspend anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM) and cool to 0°C.[5]
-
Add a solution of 3,4-pyridinedicarboxylic anhydride (1.0 eq) in DCM dropwise.[5]
-
Add a solution of cyclopentene (1.2 eq) in DCM dropwise to the reaction mixture at 0°C.[5]
-
Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.[5]
-
Carefully quench the reaction with crushed ice, followed by 2M HCl.[5]
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[5]
-
Purify the crude product by column chromatography.[5]
Step 3: Synthesis of 5H-Cyclopenta[c]pyridin-7(6H)-one
-
To a solution of 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in trifluoroacetic acid, add a catalytic amount of sulfuric acid.[5]
-
Heat the reaction mixture at 80°C for 6 hours to facilitate intramolecular cyclization.[5]
-
Upon completion (monitored by TLC), carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[5]
-
Purify the final compound by column chromatography.[5]
Visualizations
Caption: Experimental workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Caption: Troubleshooting workflow for the oxidation reaction.
References
Technical Support Center: Purification of 5H-cyclopenta[b]pyridin-7(6H)-one
This technical support guide provides detailed troubleshooting advice and protocols for the purification of 5H-cyclopenta[b]pyridin-7(6H)-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (200-300 mesh) is a commonly used stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in petroleum ether or hexanes.[1][2] Optimization using Thin Layer Chromatography (TLC) is recommended to find the ideal solvent system that gives your target compound a retention factor (Rf) value between 0.2 and 0.4.[2]
Q2: My compound is streaking on the TLC plate and the column, leading to poor separation and low yield. What can I do?
A2: Streaking, or tailing, is a common issue with basic compounds like pyridines on silica gel. This can be mitigated by adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your eluent system.[2] This will help to improve the peak shape and lead to better separation.
Q3: After running the column, my yield of this compound is significantly lower than expected. What are the potential causes?
A3: Low yield can be attributed to several factors. The compound may be unstable on the acidic silica gel, leading to degradation.[2][3] It's also possible that the compound is highly polar and is irreversibly adsorbed onto the silica. If the eluent is too polar, the compound may have eluted with the solvent front, or if not polar enough, it may still be on the column.[2][3]
Q4: What are the most probable impurities I might encounter during the purification of this compound?
A4: The likely impurities will depend on the synthetic route used. However, common impurities often include unreacted starting materials.[2] It is also possible to have side-products from the reaction.
Q5: Is recrystallization a viable method for purifying this compound?
A5: Yes, recrystallization can be a very effective technique for purifying solid compounds, especially for removing small amounts of impurities after column chromatography.[2] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent. For highly polar compounds, a system such as methanol in dichloromethane may be necessary.[4] |
| Poor separation of spots on TLC and column | The solvent system is not optimized. | Systematically test different solvent systems with varying polarities to maximize the difference in Rf values (ΔRf) between your compound and impurities.[2] |
| Compound streaks or "tails" on the column | The compound is interacting too strongly with the acidic silica gel due to its basic pyridine nitrogen. | Add a small percentage (0.1-1%) of triethylamine (TEA) to the mobile phase to improve peak shape.[2] |
| Low or no recovery of the compound from the column | 1. Compound may have degraded on the silica gel. 2. The eluent is not polar enough to elute the compound. 3. The compound is very non-polar and eluted with the solvent front. | 1. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a more neutral stationary phase like alumina or florisil.[2][3] 2. Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.[2] 3. Check the initial fractions collected. |
| The purified product is an oil instead of a solid | 1. Residual solvent is present. 2. The compound is still impure. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify the compound using a shallower gradient during column chromatography or consider recrystallization.[1] |
Experimental Protocols
TLC Method Development
-
Prepare TLC Chambers: Use a few different solvent systems of varying polarities. Good starting points include mixtures of ethyl acetate and petroleum ether (e.g., 1:5, 1:2, 1:1).
-
Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on the TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualize: View the developed plate under UV light (254 nm).
-
Analyze: The ideal solvent system will give your target compound an Rf of 0.2-0.4 and show good separation from impurities.[2]
Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase identified during TLC development.
-
Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica bed.
-
Add a thin layer of sand to the top of the silica to prevent disturbance.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add this solution to the top of the column and allow it to absorb into the silica.[5]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4][5]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs (e.g., from 20% ethyl acetate in petroleum ether to 40%, then 60%).[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]
-
Data Presentation
Table 1: TLC Solvent System Optimization
| Solvent System (v/v) | Rf of Target Compound | Separation from Impurities | Notes |
| 20% EtOAc / 80% Hexanes | 0.15 | Poor | Compound moves slowly. |
| 30% EtOAc / 70% Hexanes | 0.35 | Good (ΔRf > 0.15) | Ideal for initial separation.[2] |
| 50% EtOAc / 50% Hexanes | 0.55 | Fair (ΔRf ≈ 0.1) | May be too polar; risk of co-elution.[2] |
| 5% MeOH / 95% DCM | 0.40 | Excellent (ΔRf > 0.2) | Good for more polar impurities.[2] |
| 30% EtOAc / 70% Hexanes + 0.5% TEA | 0.38 | Good, with improved spot shape | Reduces tailing of the product spot.[2] |
Note: This data is hypothetical but representative of a typical optimization process.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5H-cyclopenta[c]pyridin-7(6H)-one synthesis. The information is based on established methods for analogous compounds and theoretical pathways for the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one and its isomers.
Q1: My reaction yield is consistently low when synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via manganese-catalyzed oxidation. What are the most critical parameters to check?
A1: Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine are often linked to four key factors: catalyst activity, oxidant quality, solvent choice, and reaction temperature.[1]
-
Catalyst Activity: Ensure the manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is of high purity and handled correctly to prevent deactivation.[1]
-
Oxidant Quality: The concentration of tert-Butyl hydroperoxide (t-BuOOH) is crucial. Use a fresh, properly titrated solution.[1]
-
Solvent Choice: Water is the recommended solvent for this reaction, as it has been shown to produce high yields and excellent chemoselectivity.[1] Using other solvents like acetonitrile or alcohols can lead to the formation of byproducts, such as N-oxides, or may result in no reaction.[1]
-
Reaction Temperature: The oxidation process is sensitive to temperature. The optimal temperature is reported to be 25 °C.[1] Deviating from this may decrease the yield or promote the formation of side products.
Q2: I am observing a significant amount of N-oxide byproduct in my reaction. How can I minimize its formation?
A2: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction, particularly when using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (AcOOH) in solvents such as acetonitrile.[1] To minimize N-oxide formation, it is highly recommended to use the t-BuOOH (65% in H₂O) and water solvent system, which demonstrates high selectivity for the desired CH₂ oxidation.[1]
Q3: The reaction is not proceeding, or the conversion rate is very low. What should I investigate?
A3: If you are experiencing little to no product formation, consider the following troubleshooting steps:
-
Verify Catalyst and Oxidant: Ensure the Mn(OTf)₂ catalyst is active and the t-BuOOH has not degraded. Using a fresh bottle of t-BuOOH or titrating the current solution is advisable.[1]
-
Confirm the Solvent: Water is the most effective solvent for this system.[1] Other solvents have been shown to be ineffective.[1]
-
Check Reaction Time: This reaction can be slow and may require up to 72 hours for completion at 25 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
Q4: I'm having difficulty isolating the final product from the aqueous phase. What can I do?
A4: Incomplete extraction can lead to product loss. To ensure complete recovery of the product, extract the aqueous layer multiple times (3-5 times) with a suitable organic solvent like ethyl acetate.[1] If an emulsion forms during extraction, it can be broken by adding a saturated sodium chloride solution (brine) or by filtering the mixture through a pad of Celite.[1]
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, an isomer of the target compound. These conditions may serve as a starting point for the optimization of 5H-cyclopenta[c]pyridin-7(6H)-one synthesis.
| Parameter | Value | Reference |
| Starting Material | 2,3-Cyclopentenopyridine | [1] |
| Catalyst | Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) | [1] |
| Catalyst Loading | 0.5 mol% | [1] |
| Oxidant | tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O) | [1] |
| Oxidant Stoichiometry | 5 equivalents | [1] |
| Solvent | Water (H₂O) | [1] |
| Temperature | 25 °C | [1] |
| Reaction Time | 72 hours | [1] |
| Achievable Yield | Up to 88% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is based on a reported manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (200-300 mesh)
-
Petroleum ether
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol, 0.5 mol%), and water (125 mL).
-
Begin stirring the mixture at 25 °C.
-
Slowly add t-BuOOH (125 mmol, 5 equivalents) to the flask.
-
Continue stirring the reaction at 25 °C for 72 hours. Monitor the reaction's progress using TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a potassium iodide-starch test paper does not change color.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain the pure product.[1]
Protocol 2: Proposed Synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one
Step 1: Synthesis of 3,4-pyridinedicarboxylic anhydride
-
In a flask, suspend 3,4-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux (approximately 140°C) for 4 hours.
-
Cool the reaction mixture and collect the resulting solid by filtration.
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add a solution of 3,4-pyridinedicarboxylic anhydride (1.0 eq) in DCM dropwise.
-
Add a solution of cyclopentene (1.2 eq) in DCM dropwise to the reaction mixture at 0°C.
-
Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with crushed ice, followed by 2M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-(cyclopent-1-enoyl)nicotinic acid.
Step 3: Intramolecular Cyclization
-
Dissolve 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in a suitable solvent such as trifluoroacetic acid.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture at 80°C for 6 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography to yield 5H-cyclopenta[c]pyridin-7(6H)-one.[3]
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthesis of a 5H-cyclopenta[c]pyridin-7(6H)-one isomer.
Caption: Troubleshooting workflow for the oxidation reaction.
References
Technical Support Center: Synthesis of Cyclopentapyridinones
Welcome to the technical support center for the synthesis of cyclopentapyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
General Troubleshooting and FAQs
Q1: My reaction to synthesize a cyclopentapyridinone is giving a low yield and a complex mixture of products. What are the general factors I should investigate first?
A1: Low yields and complex product mixtures are common challenges in multi-step organic syntheses. Before focusing on specific side reactions, consider the following general factors:
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and free from contaminants that could interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Small deviations can sometimes lead to the formation of byproducts. Ensure consistent and accurate control of these variables.
-
Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) if required by the chosen synthetic route.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess or deficit of a particular reagent can lead to incomplete reactions or the formation of side products.
Troubleshooting Guide 1: Intramolecular Cyclization Reactions
Intramolecular cyclization is a common strategy to construct the cyclopentane ring of the cyclopentapyridinone core. Two plausible methods are the Nazarov cyclization of a divinyl ketone precursor and the intramolecular Heck reaction.
Nazarov Cyclization Approach
The Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. In the context of cyclopentapyridinone synthesis, the divinyl ketone would be appropriately substituted with a pyridine ring.
Q2: I am observing low regioselectivity in my Nazarov cyclization, leading to a mixture of cyclopentapyridinone isomers. How can I improve this?
A2: The regioselectivity of the Nazarov cyclization can be a significant challenge, especially with unsymmetrically substituted divinyl ketones.
-
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can polarize the divinyl ketone system, directing the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents can influence the conformation of the pentadienyl cation intermediate, favoring the formation of one regioisomer over another.
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can impact regioselectivity. Experiment with different acids to find the optimal conditions for your substrate.
Q3: My Nazarov cyclization is producing a racemic mixture, or I am observing low diastereoselectivity. What can I do?
A3: The stereoselectivity of the Nazarov cyclization can be difficult to control, as the acidic conditions can lead to racemization at stereocenters alpha to the ketone.
-
Chiral Catalysts: The use of chiral Lewis acids can induce asymmetry and control the direction of the conrotatory ring closure. However, this often requires significant optimization.
-
Substrate Control: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of the cyclization.
| Parameter | Typical Range | Notes |
| Yield | 40-80% | Highly substrate-dependent. |
| Regioselectivity | 1:1 to >20:1 | Can be improved with directing groups. |
| Diastereoselectivity | Low to moderate | Can be improved with chiral auxiliaries. |
| Enantioselectivity | Low to high | Requires chiral catalysts and optimization. |
-
To a solution of the divinyl ketone precursor in a dry, inert solvent (e.g., dichloromethane or toluene), add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or a Brønsted acid like MsOH) at a low temperature (e.g., -78 °C or 0 °C).
-
Stir the reaction mixture at the specified temperature for the determined reaction time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Nazarov cyclization pathway and potential side reactions.
Intramolecular Heck Reaction Approach
The intramolecular Heck reaction provides a powerful method for the formation of five- and six-membered rings through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.
Q4: My intramolecular Heck reaction is resulting in a mixture of endo and exo-cyclic double bond isomers. How can I control the product distribution?
A4: The formation of endo versus exo products is a common issue in intramolecular Heck reactions.
-
Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the product ratio. For example, the use of bidentate phosphine ligands can favor one isomer over the other.
-
Silver Salts: The addition of silver salts can sometimes suppress isomerization of the double bond by preventing re-addition of the palladium-hydride species.
Q5: I am observing significant amounts of reduced starting material instead of the cyclized product. What could be the cause?
A5: The formation of reduced starting material suggests that the intermediate alkyl-palladium species is undergoing protonolysis before β-hydride elimination and reductive elimination.
-
Base: Ensure a suitable base is present in sufficient quantity to facilitate the regeneration of the Pd(0) catalyst.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize the cyclization.
| Parameter | Typical Range | Notes |
| Yield | 50-95% | Generally high for favorable ring sizes. |
| Endo/Exo Selectivity | Varies | Highly dependent on substrate and conditions. |
| Byproducts | Reduced starting material, isomerized products | Can be minimized by optimizing conditions. |
-
To a solution of the aryl/vinyl halide precursor in a degassed solvent (e.g., DMF, acetonitrile, or toluene), add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, BINAP), and a base (e.g., Et₃N, K₂CO₃).
-
Heat the reaction mixture to the desired temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove the palladium catalyst.
-
Wash the filtrate with water or brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Intramolecular Heck reaction workflow and potential byproduct formation.
Troubleshooting Guide 2: Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. An intramolecular aza-Pauson-Khand reaction could be a viable route to cyclopentapyridinones.
Q6: My Pauson-Khand reaction is not proceeding to completion or is giving low yields.
A6: The Pauson-Khand reaction can be sensitive to reaction conditions.
-
CO Pressure: Ensure an adequate pressure of carbon monoxide is maintained throughout the reaction.
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Promoters: The addition of promoters such as N-oxides can sometimes accelerate the reaction.
Q7: I am observing the formation of byproducts from the decomposition of the cobalt complex.
A7: The dicobalt octacarbonyl complex can be unstable, especially at higher temperatures.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the reaction to reduce the decomposition of the catalyst.
-
Catalytic Variants: Consider using a catalytic version of the Pauson-Khand reaction with a more stable catalyst system (e.g., using a rhodium or iridium catalyst).
| Parameter | Typical Range | Notes |
| Yield | 30-70% | Can be lower for intermolecular reactions. |
| Regioselectivity | Moderate to high | Generally good for intramolecular reactions. |
| Stereoselectivity | Good to excellent | Often highly stereoselective. |
-
To a solution of the enyne precursor in a degassed solvent (e.g., toluene or DME), add dicobalt octacarbonyl (Co₂(CO)₈).
-
Stir the mixture at room temperature for a period to allow for the formation of the alkyne-cobalt complex.
-
Heat the reaction mixture under an atmosphere of carbon monoxide (typically balloon pressure or higher).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and if necessary, add an oxidant (e.g., N-methylmorpholine N-oxide) to decompose the cobalt complexes.
-
Filter the reaction mixture through a pad of silica gel or Celite to remove cobalt residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Technical Support Center: Catalyst Deactivation in Manganese-Catalyzed Oxidation Reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during manganese-catalyzed oxidation reactions, with a focus on catalyst deactivation.
Troubleshooting Guides & FAQs
This section is designed to help you diagnose and resolve common problems observed during your experiments.
| Question | Possible Causes | Troubleshooting Steps & Recommendations |
| Why has my catalyst's activity decreased significantly over a short period? | Poisoning: The catalyst's active sites may be blocked by impurities in the reactants, solvents, or gas streams (e.g., sulfur compounds, alkali metals).[1] Fouling/Coking: Carbonaceous materials (coke) may have deposited on the catalyst surface, blocking pores and active sites.[2][3] Change in Manganese Oxidation State: The active oxidation state of manganese may have changed to a less active form. | 1. Analyze Feedstock Purity: Use analytical techniques like GC-MS or ICP-MS to check for impurities in your starting materials and solvents. 2. Characterize the Deactivated Catalyst: Use techniques like XPS to determine the elemental composition of the catalyst surface and identify potential poisons.[4][5] TPO/TGA can quantify coke deposition. 3. Implement Feed Purification: If impurities are found, use appropriate purification methods (e.g., distillation, passing through an adsorbent bed). 4. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce the rate of coking.[3] |
| My reaction selectivity has changed, favoring side products. What's happening? | Alteration of Active Sites: The deactivation process may have selectively blocked the sites responsible for the desired reaction, leaving other sites active for side reactions. Formation of New Active Species: The deactivation process itself might create new, less selective catalytic species. Change in Reaction Conditions: A shift in pH or temperature can alter the selectivity of the catalytic reaction.[6] | 1. Characterize the Catalyst Surface: Techniques like FTIR with probe molecules can provide information about the nature of the active sites on the fresh versus the deactivated catalyst. 2. Re-optimize Reaction Conditions: Systematically vary parameters like temperature, pressure, and pH to see if selectivity can be restored. 3. Consider a Different Catalyst Support: The support can influence the catalyst's selectivity and resistance to deactivation. |
| I'm observing a gradual decline in catalyst performance over multiple runs. What is the likely cause? | Sintering: High reaction temperatures can cause the small manganese oxide particles to agglomerate into larger, less active particles, reducing the catalyst's surface area. Leaching: The active manganese species may be slowly dissolving into the reaction medium. Mechanical Attrition: For solid catalysts in a stirred or fluidized bed reactor, the physical breakdown of the catalyst particles can lead to a loss of active material. | 1. Analyze Catalyst Morphology: Use techniques like TEM or SEM to compare the particle size and morphology of the fresh and used catalyst. 2. Measure Surface Area: Perform BET surface area analysis to quantify any loss in surface area. A significant decrease suggests sintering. 3. Analyze the Reaction Mixture for Leached Manganese: Use ICP-MS or AAS to detect any manganese that has leached into the liquid phase. 4. Choose a More Stable Support: A support with strong metal-support interactions can help prevent sintering and leaching. |
| How can I regenerate my deactivated manganese catalyst? | Coke Deposition: The primary reversible deactivation mechanism is often the formation of coke. Adsorption of Inhibitors: Some deactivation is due to the reversible adsorption of inhibiting species. | 1. Thermal Regeneration (for coking): The most common method is calcination in air or a controlled oxygen environment to burn off the deposited coke.[7][8] Typical temperatures range from 400-600°C.[9] 2. Solvent Washing: For deactivation caused by the adsorption of soluble poisons or byproducts, washing the catalyst with an appropriate solvent may restore activity. 3. Chemical Treatment: In some cases, treatment with a mild acid or base can remove specific poisons. For example, water washing has been shown to be effective in regenerating manganese catalysts poisoned by SO2.[10] |
| My catalyst seems to be sensitive to water in the reaction. Why is this and what can I do? | Competitive Adsorption: Water molecules can compete with reactants for adsorption on the active sites.[1] Change in Surface Properties: Water can alter the electronic properties of the catalyst and may lead to a decrease in the density of oxygen vacancies and the content of active Mn²⁺ species on the surface.[11][12] Hydrolysis of the Support: Some catalyst supports can be unstable in the presence of water, especially at elevated temperatures. | 1. Dry Reactants and Solvents: Ensure all components of the reaction are thoroughly dried before use. 2. Use a Hydrophobic Support: Consider using a more hydrophobic catalyst support to minimize water adsorption near the active sites. 3. Controlled Addition of Water: In some cases, a small amount of water can actually be beneficial.[13] Experiment with controlled amounts of water to find the optimal conditions. 4. In-situ Monitoring: Use techniques like in-situ FTIR to observe the interaction of water with the catalyst surface under reaction conditions. |
Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data related to the deactivation of manganese catalysts and the efficiency of their regeneration.
Table 1: Impact of Poisons and Process Conditions on Catalyst Activity
| Catalyst System | Reaction | Deactivating Agent/Condition | Concentration/Level | Impact on Activity | Reference |
| MnOx/PG | Low-temperature SCR of NOx | SO₂ | Not specified | Considerable deactivation in the absence of ammonia | [10] |
| 1Mn/3C-900 | Ozone Decomposition | Water Vapor | RH = 90% | Significant deactivation observed, though 100% ozone conversion was maintained for 6 hours. | [11][14] |
| Mn-Ce/Al₂O₃ | Catalytic Ozonation | Repeated Use (5 cycles) | - | Degradation efficiency of ciprofloxacin remained >80% | [15] |
| MnTi and MnCeTi | NH₃-SCR | SO₂ | 100 ppm | Drastic decrease in catalytic activity | [16] |
Table 2: Regeneration Efficiency of Deactivated Manganese Catalysts
| Catalyst System | Deactivation Cause | Regeneration Method | Regeneration Conditions | Activity Recovery | Reference |
| MnOx/PG | SO₂ Poisoning | Water Washing | Not specified | Complete recovery of activity | [10] |
| Coked ZSM-5 | Coke Deposition | Ozonation | 100°C | Maximum of 80% carbon removal and almost full restoration of activity | [9] |
| Coked Zeolite | Coke Deposition | Ozonation | 50°C - 200°C | Up to 74.3% of carbon removed after 6.5 hours | [17] |
| Pt/Re-Al₂O₃ | Coke Deposition | Oxidation with O₂ | Not specified | Effective coke removal | [7] |
Experimental Protocols
This section provides detailed methodologies for key characterization techniques used to investigate catalyst deactivation.
Temperature-Programmed Desorption (TPD) for Acidity Measurement
Objective: To determine the number and strength of acid sites on a manganese catalyst, which can influence its activity and susceptibility to coking.
Materials:
-
Deactivated manganese catalyst
-
Ammonia (NH₃) gas (typically 5-10% in an inert carrier like He or Ar)
-
Inert carrier gas (Helium or Argon, high purity)
-
TPD apparatus with a thermal conductivity detector (TCD) or mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Place a known mass of the catalyst (typically 50-100 mg) into the quartz sample tube of the TPD instrument.
-
Pre-treat the sample by heating it under a flow of inert gas (e.g., He at 30-50 mL/min) to a high temperature (e.g., 500-600°C) to remove any adsorbed water and impurities. Hold at this temperature for 1-2 hours.
-
Cool the sample to the desired adsorption temperature (e.g., 100°C) under the inert gas flow.
-
-
Ammonia Adsorption:
-
Switch the gas flow to the NH₃/He mixture and allow it to flow over the catalyst for a set period (e.g., 30-60 minutes) to ensure saturation of the acid sites.
-
Switch the gas flow back to the pure inert gas and maintain the temperature for a period (e.g., 1-2 hours) to remove any physisorbed ammonia.
-
-
Temperature-Programmed Desorption:
-
Begin heating the sample at a linear ramp rate (e.g., 10°C/min) up to a final temperature (e.g., 600-800°C) under the inert gas flow.
-
Record the detector signal (TCD or MS) as a function of temperature. The resulting plot is the TPD profile.
-
-
Data Analysis:
-
The area under the desorption peaks is proportional to the amount of desorbed ammonia, which corresponds to the number of acid sites.[18][19]
-
The temperature at which the desorption peaks occur is related to the strength of the acid sites; higher desorption temperatures indicate stronger acid sites.[18]
-
Calibrate the detector response by injecting known volumes of ammonia to quantify the number of acid sites (e.g., in μmol/g of catalyst).
-
X-ray Photoelectron Spectroscopy (XPS) for Determining Manganese Oxidation State
Objective: To determine the oxidation state(s) of manganese on the catalyst surface, which is crucial for understanding the catalyst's activity and deactivation mechanism.
Materials:
-
Fresh and deactivated manganese catalyst samples
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
-
Spatula and sample holder compatible with the XPS system
Procedure:
-
Sample Preparation:
-
Mount a small amount of the powdered catalyst onto the sample holder using double-sided carbon tape.
-
Gently press the powder to ensure a flat, uniform surface.
-
Introduce the sample holder into the XPS instrument's introduction chamber and evacuate to ultra-high vacuum (UHV) conditions.
-
-
Data Acquisition:
-
Transfer the sample to the analysis chamber.
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Mn 2p, Mn 3s, O 1s, and C 1s regions.
-
-
Data Analysis:
-
Charge Correction: Since most catalyst samples are insulating, charge correction is necessary. The C 1s peak from adventitious carbon is typically set to a binding energy of 284.8 eV to correct for this charging.
-
Manganese Oxidation State Determination:
-
Mn 2p Spectra: The binding energy and shape of the Mn 2p₃/₂ peak are sensitive to the oxidation state. Higher oxidation states generally correspond to higher binding energies.[5]
-
Mn 3s Multiplet Splitting: The separation in binding energy between the two peaks in the Mn 3s region is a reliable indicator of the average oxidation state of manganese.[4][20] A larger splitting value corresponds to a lower oxidation state.
-
-
Peak Fitting: Use appropriate software to deconvolute the high-resolution spectra to quantify the relative amounts of different manganese oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺).
-
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of manganese catalysts.
Experimental Workflow for Investigating Catalyst Deactivation
Caption: A typical workflow for diagnosing and addressing catalyst deactivation.
Logical Relationship of Deactivation by Coking and Regeneration
Caption: The logical flow of catalyst deactivation by coking and its reversal through oxidative regeneration.
References
- 1. A review of Mn-containing oxide catalysts for low temperature selective catalytic reduction of NOx with NH3: reaction mechanism and catalyst deactivation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of XPS to identify the oxidation state of Mn in solid surfaces of filtration media oxide samples from drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Mn Oxidation State in Mn-(hydr)oxides using X-ray Photoelectron Spectroscopy(XPS) [kseeg.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study on the Mechanism of SO2 Poisoning of MnOx/PG for Lower Temperature SCR by Simple Washing Regeneration | MDPI [mdpi.com]
- 11. Exploring an efficient manganese oxide catalyst for ozone decomposition and its deactivation induced by water vapor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 13. worthe-it.co.za [worthe-it.co.za]
- 14. Making sure you're not a bot! [tib.eu]
- 15. Enhanced Catalytic Ozonation by Mn–Ce Oxide-Loaded Al2O3 Catalyst for Ciprofloxacin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of SO2 poisoning on undoped and doped Mn-based catalysts for selective catalytic reduction of NO - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying Zeolite Acidity: TPD Techniques with AMI - Ami Instruments [ami-instruments.com]
- 19. Notes - MEASURING ACIDITY IN ZEOLITES USING TPD | Altamira Instruments [altamirainstruments.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of CAPD Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cyclobutane-1,1-dicarboxylic acid (CAPD) derivatives through recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem: The CAPD derivative "oils out" instead of forming crystals.
Answer:
"Oiling out," the separation of the compound as a liquid, is a common issue, particularly with compounds that have lower melting points or when the solution is highly supersaturated at a temperature above the compound's melting point.
Possible Causes and Solutions:
-
Cooling Rate is Too Rapid: Fast cooling can cause the compound to crash out of solution as a supercooled liquid.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly on the benchtop, insulated with a watch glass, before attempting to use an ice bath.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your CAPD derivative.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the compound, leading to oiling out.
-
Solution: If the solution is colored, consider adding activated charcoal to the hot solution to remove colored impurities, followed by hot filtration. For other impurities, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.
-
Problem: No crystals form, even after extended cooling.
Answer:
The absence of crystal formation suggests that the solution is not supersaturated or that nucleation has not been initiated.
Possible Causes and Solutions:
-
Excessive Solvent: This is the most frequent cause of crystallization failure.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the CAPD derivative. Once the volume is reduced, allow the solution to cool again.
-
-
Lack of Nucleation Sites: A supersaturated solution may require a surface or "seed" to initiate crystal growth.
-
Solution:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a tiny crystal of the pure CAPD derivative (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
-
Problem: The recrystallization yield is very low.
Answer:
A low recovery of the purified product can result from several factors during the experimental process.
Possible Causes and Solutions:
-
Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the desired compound may crystallize in the funnel.
-
Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot. It is also advisable to use a slight excess of solvent before filtration to prevent premature crystallization. The excess solvent can be evaporated after filtration.
-
-
Incomplete Cooling: Failing to cool the solution to a sufficiently low temperature can result in a lower yield.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath to maximize the recovery of the crystalline product, assuming the impurities remain in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for recrystallizing CAPD derivatives?
A1: The principle of "like dissolves like" is a good starting point.[1] CAPD derivatives are polar compounds due to the presence of two carboxylic acid groups. Therefore, polar solvents are generally suitable. For the parent compound, 1,1-cyclobutanedicarboxylic acid , recrystallization from hot ethyl acetate has been reported to yield pure crystals.[2] For more polar derivatives, water or ethanol might be effective.[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective and allows for fine-tuning of the solvent polarity.[3]
Q2: How do I choose between a single-solvent and a two-solvent recrystallization?
A2: A single solvent is ideal when you can find one that dissolves your CAPD derivative well when hot but poorly when cold.[4] This is the simpler and often preferred method. A two-solvent (or mixed-solvent) system is used when no single solvent has this ideal solubility profile. In this case, you use a "good" solvent in which the compound is highly soluble, and a "poor" solvent (an "anti-solvent") in which it is much less soluble. The two solvents must be miscible.
Q3: My purified crystals are still colored. What should I do?
A3: The presence of color indicates persistent impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal adsorbs colored impurities. Use only a small amount, as excessive use can also adsorb your desired product and reduce the yield. After adding the charcoal, the hot solution must be filtered to remove it.
Q4: How can I assess the purity of my recrystallized CAPD derivative?
A4: A common and quick method is to measure the melting point of the dried crystals.[5] A pure compound will have a sharp melting point that corresponds to the literature value. Impurities typically cause the melting point to be depressed and to occur over a broader range. For more rigorous purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed.
Data Presentation
The following table provides some physical properties of the parent compound, cyclobutane-1,1-dicarboxylic acid, which can be useful when developing a recrystallization protocol. Note that solubility data is not widely available and should be determined experimentally for specific derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Cyclobutane-1,1-dicarboxylic acid | C₆H₈O₄ | 144.13[6] | 158[6] | White/Fine Crystalline Powder[6] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a CAPD Derivative
This is a generalized procedure that should be optimized for each specific CAPD derivative.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent that dissolves the crude CAPD derivative when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.[7]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a stemless funnel and fluted filter paper to speed up the process and prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
Addressing emulsion formation during extraction of pyridinone compounds
This guide provides troubleshooting strategies and frequently asked questions to help researchers and drug development professionals address the common issue of emulsion formation during the liquid-liquid extraction of pyridinone compounds.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of my pyridinone compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1][2] This typically occurs during liquid-liquid extraction when vigorous shaking creates tiny droplets that fail to coalesce.[1] Emulsion formation is particularly common when surfactant-like molecules are present, which can include the pyridinone product itself, impurities from the reaction, or biological materials like phospholipids and proteins if extracting from a complex matrix.[1][3] These substances can stabilize the droplets and prevent the separation of the organic and aqueous layers.[3][4]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is often the most effective strategy.[1][4] Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive agitation.[1][3] Another approach is to modify the properties of the aqueous phase before extraction by adding salt to increase its ionic strength.[5] For samples known to be problematic, consider alternative extraction techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which are less prone to emulsion formation.[3][4]
Q3: An emulsion has already formed. What is the quickest way to try and break it?
The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 15-30 minutes, as gravity alone may be sufficient for the layers to separate.[1] Gentle swirling or tapping the side of the funnel can sometimes help accelerate this process.[1]
Q4: Are there chemical methods to break a persistent emulsion?
Yes, several chemical methods can be employed. "Salting out" is a common technique where a saturated sodium chloride (brine) solution or solid salt is added to the mixture.[2][3][6] This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[2][3] Adjusting the pH of the aqueous layer with a dilute acid or base can also destabilize an emulsion, particularly if the emulsifying agent is pH-sensitive.[1][7]
Q5: Can physical methods be used to resolve an emulsion?
Physical methods are also very effective. Transferring the emulsion to centrifuge tubes and spinning at high speed can force the denser droplets to coalesce and separate.[4][8] Filtration through a plug of glass wool or a pad of a filter aid like Celite® can physically trap the emulsified layer, allowing the distinct liquid phases to pass through.[4][6] Additionally, phase separation filter papers, which are highly silanized, can be used to selectively allow either the organic or aqueous phase to pass through.[3]
Troubleshooting Guide
Issue: A stable emulsion has formed during the aqueous work-up of my pyridinone synthesis reaction.
Initial Steps:
-
Wait and Observe: Let the separatory funnel stand for up to 30 minutes. Often, the emulsion will break on its own with time.[1]
-
Gentle Agitation: Gently swirl the funnel or tap the sides to encourage the droplets to merge.[1]
If the emulsion persists, proceed with the following troubleshooting steps:
Troubleshooting Workflow for Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation during extraction.
Quantitative Data Summary
| Method | Parameter | Typical Values/Ranges | Notes |
| Salting Out | Salt Concentration | Addition of solid NaCl until saturation, or washing with a saturated brine solution. | Increases the ionic strength of the aqueous phase.[3][6] |
| pH Adjustment | pH Range | For emulsions caused by alkali soaps, adjust pH to ~2 with dilute HCl or H₂SO₄.[7] | The optimal pH will depend on the nature of the emulsifying agent.[1] |
| Solvent Addition | Volume | Add a small volume of a different organic solvent (e.g., chloroform if using diethyl ether). | This alters the overall solvent properties, potentially breaking the emulsion.[3][4] |
| Centrifugation | Speed & Time | A few minutes (e.g., 5 min) at a moderate to high speed. | Exact parameters depend on the stability of the emulsion and the equipment available.[8] |
| Temperature Change | Temperature | Gently warm in a water bath or cool in an ice bath. | Use caution with volatile solvents. Heating can decrease viscosity.[1] |
Key Experimental Protocols
Protocol 1: Emulsion Breaking by "Salting Out"
-
Prepare Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Alternatively, add solid NaCl to the funnel.
-
Mixing: Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion.[3]
-
Separation: Allow the funnel to stand and the layers to separate. The increased density of the aqueous layer should facilitate a cleaner separation.[2]
-
Drain: Drain the aqueous layer, followed by the organic layer.
Protocol 2: Emulsion Filtration using a Filter Aid
-
Prepare Filter Plug: Place a small plug of glass wool into the bottom of a gravity funnel.
-
Add Filter Aid: Add a layer of Celite® (diatomaceous earth), approximately 2-3 cm thick, on top of the glass wool plug.
-
Wet the Filter: Wet the Celite® pad with the organic solvent used for the extraction.
-
Filtration: Carefully pour the entire mixture (emulsion and both phases) through the Celite® pad.
-
Collection: The filter aid should break the emulsion and trap any particulate matter, allowing the separated organic and aqueous layers to be collected in a flask below.[2][6] The two layers can then be separated using a separatory funnel.
-
Rinse: Rinse the Celite® pad with a small amount of fresh organic solvent to ensure recovery of all the pyridinone compound.[9]
Protocol 3: Prevention of Emulsions using Supported Liquid Extraction (SLE)
-
Sample Preparation: Pre-treat the aqueous sample containing the pyridinone compound as needed (e.g., adjust pH).
-
Loading: Apply the aqueous sample to an SLE cartridge, which contains a solid support like diatomaceous earth.[3] The aqueous phase spreads over the large surface area of the support.
-
Elution: After a brief waiting period for the sample to adsorb, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the cartridge.[3]
-
Extraction: The organic solvent flows through the support material, extracting the pyridinone compound from the immobilized aqueous phase.
-
Collection: Collect the organic solvent, now containing the purified compound, as it elutes from the cartridge. This method avoids the vigorous mixing of the two phases, thus preventing emulsion formation.[3]
Logical Relationship for Extraction Method Selection
Caption: A flowchart for selecting an appropriate extraction method.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5H-cyclopenta[c]pyridin-7(6H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5H-cyclopenta[c]pyridin-7(6H)-one scaffold has emerged as a promising heterocyclic framework in the design of novel bioactive molecules. Its rigid, bicyclic structure offers a unique three-dimensional arrangement for substituents, making it an attractive core for applications in both agrochemical and medicinal chemistry. This guide provides an objective comparison of the biological performance of various 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, supported by available experimental data, to inform future research and drug development endeavors.
Agrochemical Applications
Derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one have been most extensively explored for their potential in agriculture, demonstrating significant antiviral, fungicidal, and insecticidal properties.[1]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
A notable application of this class of compounds is in the inhibition of the Tobacco Mosaic Virus (TMV). Several 5-aryl-cyclopenta[c]pyridine derivatives have shown potent anti-TMV activity, in some cases surpassing that of the commercial antiviral agent, Ribavirin.[2]
Table 1: Anti-TMV Activity of Selected 5-aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives
| Compound ID | R Group | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4g | 4-fluorophenyl | 50.2 ± 2.5 | 48.9 ± 3.1 | 52.3 ± 2.4 |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Cerbinal (Lead) | - | 45.3 ± 2.1 | 42.8 ± 3.5 | 48.1 ± 1.7 |
| Ribavirin (Control) | - | Reported to be lower than 4g and 4k | Not Reported | Reported to be lower than 4g and 4k |
Note: Higher percentages indicate greater antiviral activity.
Molecular docking studies suggest that these derivatives may exert their anti-TMV effects by interacting with the TMV coat protein (CP), which is essential for the assembly of new virus particles.[2] The binding of these compounds to the CP is hypothesized to interfere with the elongation phase of viral assembly.
Fungicidal and Insecticidal Activities
Beyond their antiviral effects, 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated broad-spectrum fungicidal activity against various plant pathogenic fungi.[2] Furthermore, many of these compounds have exhibited good larvicidal efficacy against pests such as Plutella xylostella (diamondback moth).[1]
Medicinal Chemistry Potential
While less explored, the 5H-cyclopenta[c]pyridin-7(6H)-one core is of significant interest in medicinal chemistry, with potential applications as kinase inhibitors and for the treatment of neurodegenerative diseases.[1]
Kinase Inhibitors
Direct studies on 5H-cyclopenta[c]pyridin-7(6H)-one derivatives as kinase inhibitors are limited. However, structurally similar pyridone-containing heterocyclic compounds have been successfully developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[1] The inhibition of CDK2 is a validated strategy in cancer therapy. The rigid bicyclic structure of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold makes it an interesting candidate for the design of novel kinase inhibitors.[1]
Neurodegenerative Diseases
Heterocyclic compounds containing a pyridine moiety are actively being investigated for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's disease. The neuroprotective effects of such compounds are often associated with their ability to modulate various cellular pathways, including those regulated by kinases.[1] Given the potential of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold to generate kinase inhibitors, it represents a promising starting point for the development of novel neuroprotective agents.[1]
Experimental Protocols
General Synthesis of 5-aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives
A common method for the synthesis of these derivatives involves a multi-component reaction followed by an oxidation step.[3]
Protocol:
-
Multi-Component Reaction: A mixture of a suitable aldehyde, an amine, and a compound containing an active methylene group is reacted in a one-pot synthesis to form the dihydro-cyclopenta[c]pyridine intermediate.
-
Purification of Intermediate: The crude intermediate is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]
-
Oxidation: The purified intermediate is dissolved in a solvent like acetonitrile, and an oxidizing agent, such as Mn(OTf)₂ and t-BuOOH, is added. The reaction is stirred at room temperature until completion.[3]
-
Work-up and Purification: The reaction is quenched, and the final product is extracted and purified using standard techniques.
Anti-TMV Activity Assay (Half-Leaf Method)
The antiviral activity against TMV is typically evaluated using the half-leaf method on host plants like Nicotiana tabacum.
Protocol:
-
Virus Inoculation: The leaves of the host plant are inoculated with a TMV suspension.
-
Compound Application:
-
Protective Effect: The test compound solution is applied to one half of the leaf 12 hours before virus inoculation, with the other half serving as a solvent control.
-
Curative Effect: The test compound is applied to one half of the leaf 30 minutes after virus inoculation.[2]
-
Inactivation Effect: The virus is pre-incubated with the test compound solution for 30 minutes before being applied to the leaf.
-
-
Observation: The number of local lesions on the leaves is counted 3-4 days after inoculation. The inhibition rate is calculated by comparing the number of lesions on the treated half of the leaf to the control half.
Conclusion
The 5H-cyclopenta[c]pyridin-7(6H)-one scaffold has demonstrated considerable potential, particularly in the development of novel agrochemicals with potent antiviral, fungicidal, and insecticidal activities. While its applications in medicinal chemistry are less developed, the structural similarities to known kinase inhibitors and other bioactive molecules suggest that this is a fertile area for future investigation. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.
References
A Comparative Guide: 5-aryl-cyclopenta[c]pyridine Derivatives versus Ribavirin in Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of a novel class of compounds, 5-aryl-cyclopenta[c]pyridine derivatives, and the well-established broad-spectrum antiviral drug, Ribavirin. The comparison is based on available experimental data, focusing on their efficacy against the Tobacco Mosaic Virus (TMV), and also discusses their known mechanisms of action.
Quantitative Comparison of Antiviral Activity
The primary available data for a direct comparison of the antiviral efficacy of 5-aryl-cyclopenta[c]pyridine derivatives and Ribavirin is against the Tobacco Mosaic Virus (TMV). Notably, certain derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated superior anti-TMV activity in vivo compared to Ribavirin.
| Compound/Drug | Concentration (µg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) | Virus | Reference |
| 5-aryl-cyclopenta[c]pyridine derivative (4k) | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | TMV | [1][2] |
| Ribavirin | 500 | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | TMV | [1] |
| 5-aryl-cyclopenta[c]pyridine derivatives (4g and 4k) | 100 | > Ribavirin | > Ribavirin | > Ribavirin | TMV | [1][2] |
It is important to note that while 5-aryl-cyclopenta[c]pyridine derivatives show promise against a plant virus, there is currently a lack of published data on their activity against human or animal viruses. In contrast, Ribavirin is a well-documented broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.
Ribavirin: A Broad-Spectrum Antiviral
Ribavirin has established activity against a variety of clinically relevant viruses. The following table summarizes its efficacy (EC50/IC50) against several human viruses.
| Virus | Cell Line | EC50 / IC50 | Reference |
| Respiratory Syncytial Virus (RSV) | HEp-2 | IC50: 1.42 ng/mL | [3] |
| Dengue Virus (DENV) | HEK293 | IC50: 75 µM | [4][5] |
| Yellow Fever Virus (YFV) | Vero | EC50 (RNA synthesis): 12.3 ± 5.6 µg/ml | [6][7] |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | EC50 (RNA synthesis): 9.4 ± 6.1 µg/ml | [6][7] |
| SARS-CoV | Caco2 | EC50: 7.3 ± 3.5 µg/ml | [8] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | IC50: 3.69 to 8.72 μg/mL | [9] |
Mechanisms of Antiviral Action
The two classes of compounds exhibit fundamentally different mechanisms of action.
5-aryl-cyclopenta[c]pyridine Derivatives: The proposed mechanism of action for these derivatives against TMV involves the inhibition of viral assembly through binding to the TMV coat protein. Molecular docking studies suggest that the introduction of an aryl group at the 5-position enhances the binding affinity to TMV receptor proteins.
Ribavirin: Ribavirin's antiviral activity is multifaceted and not fully elucidated for all viruses. Its primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.
-
Induction of Lethal Mutagenesis: Incorporation of Ribavirin triphosphate into the viral genome can lead to an increased mutation rate, resulting in non-viable viral progeny.
-
Interference with Viral mRNA Capping: Ribavirin can inhibit the capping of viral mRNA, which is crucial for its stability and translation.
-
Immunomodulatory Effects: Ribavirin can also modulate the host immune response.
Experimental Protocols
In Vivo Anti-TMV Activity Assay (Half-Leaf Method)
The in vivo anti-TMV activity of the compounds is typically evaluated using the half-leaf or local lesion assay on susceptible host plants like Nicotiana tabacum or Nicotiana glutinosa.
1. Plant Preparation:
-
Healthy tobacco plants at the 5-6 leaf stage are selected for the assay.
2. Virus Inoculation:
-
A purified TMV solution (e.g., 6.0 µg/mL) is prepared in a suitable buffer.
-
The upper leaves of the tobacco plants are dusted with carborundum (an abrasive) to facilitate viral entry.
-
The virus solution is then gently rubbed onto the leaf surface.
3. Compound Application:
-
Protective Assay: The test compound solution (e.g., 500 µg/mL) is applied to one half of the leaf, while the other half is treated with a solvent control. After a defined period (e.g., 12 hours), the entire leaf is inoculated with TMV.
-
Curative Assay: The entire leaf is first inoculated with TMV. After a set time (e.g., 2 hours) to allow for viral entry, the test compound is applied to one half of the leaf, and a solvent control to the other.
-
Inactivation Assay: The test compound is mixed with the TMV solution and incubated for a specific time (e.g., 30 minutes) before being inoculated onto one half of a leaf. The other half is inoculated with a mixture of the virus and the solvent control.
4. Observation and Data Analysis:
-
The plants are maintained in a controlled environment (e.g., greenhouse at 25°C) for 3-4 days.
-
The number of local lesions (necrotic spots) that develop on each half of the leaf are counted.
-
The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Visualizing the Mechanisms and Workflows
Caption: Proposed mechanism of 5-aryl-cyclopenta[c]pyridine derivatives against TMV.
Caption: The multiple proposed mechanisms of action for Ribavirin.
Caption: Workflow of the in vivo anti-TMV half-leaf assay.
Conclusion
The available data indicates that 5-aryl-cyclopenta[c]pyridine derivatives are a promising class of antiviral compounds, demonstrating superior efficacy against the Tobacco Mosaic Virus compared to Ribavirin in in vivo studies. Their proposed mechanism of action, targeting the viral coat protein, presents a different strategy from the multi-pronged approach of Ribavirin.
However, a significant knowledge gap exists regarding the activity of 5-aryl-cyclopenta[c]pyridine derivatives against viruses that infect humans and animals. While various pyridine-fused heterocyclic compounds have shown broad-spectrum antiviral activities[10][11][12], specific data for the cyclopenta[c]pyridine scaffold in this context is lacking. Therefore, while these compounds are of interest for agricultural applications, further research is imperative to determine their potential as therapeutic agents for human or animal viral diseases. In contrast, Ribavirin remains a clinically relevant, albeit moderately potent, broad-spectrum antiviral drug. Future studies should focus on evaluating the antiviral spectrum of 5-aryl-cyclopenta[c]pyridine derivatives against a panel of human and animal viruses to ascertain their therapeutic potential beyond plant virology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Analysis
A new class of 5-aryl-cyclopenta[c]pyridine derivatives is demonstrating significant fungicidal activity, positioning them as promising candidates for the development of novel agrochemicals. This guide provides a comparative overview of their efficacy against key plant pathogens relative to established commercial fungicides, supported by experimental data and detailed methodologies.
Researchers, inspired by the natural product cerbinal, have synthesized a series of 5-aryl-cyclopenta[c]pyridine derivatives and evaluated their biological activities.[1] These compounds have shown broad-spectrum efficacy, not only as fungicides but also as antiviral and insecticidal agents.[2][3] This analysis focuses on their fungicidal properties, offering a valuable resource for scientists and professionals in the field of drug development and crop protection.
Comparative Fungicidal Efficacy
The synthesized 5-aryl-cyclopenta[c]pyridine derivatives have been tested against several economically important fungal pathogens. Notably, compound 4i , which features a 3,4,5-trifluorophenyl substitution, has exhibited remarkable inhibitory effects.[2][3] The following tables summarize the available quantitative data, comparing the performance of this derivative with that of various commercial fungicides. It is important to note that the data for the novel derivatives are presented as inhibition ratios at a fixed concentration, while the data for commercial agents are primarily reported as EC50 (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values.
Table 1: Fungicidal Activity against Sclerotinia sclerotiorum
| Compound/Active Ingredient | Type | Concentration | Efficacy Metric | Value |
| Compound 4i | 5-Aryl-cyclopenta[c]pyridine | 50 µg/mL | Inhibition Ratio | 91.9%[2][3] |
| Boscalid | Commercial Fungicide | - | EC50 | 0.7 µg/mL[2] |
| Carbendazim | Commercial Fungicide | - | EC50 | 0.51 ± 0.06 mg/ml[3] |
| Prochloraz | Commercial Fungicide | - | EC50 | 0.26 ± 0.07 mg/ml[3] |
| Vinclozolin | Commercial Fungicide | 1.0 µg/mL | Radial Growth Reduction | 93 to 99%[4][5] |
| Thiophanate methyl | Commercial Fungicide | 1.0 µg/mL | Radial Growth Reduction | 18 to 93%[4] |
| Fluazinam | Commercial Fungicide | - | EC50 | 0.0073 ± 0.0045 µg/mL[6] |
| Fluxapyroxad | Commercial Fungicide | - | EC50 | 0.021 to 0.095 µg/mL[6] |
Table 2: Fungicidal Activity against Botrytis cinerea
| Compound/Active Ingredient | Type | Concentration | Efficacy Metric | Value |
| Compound 4i | 5-Aryl-cyclopenta[c]pyridine | 50 µg/mL | Inhibition Ratio | 75%[2][3] |
| Fludioxonil | Commercial Fungicide | - | EC50 | < 0.1 µg/mL[1] |
| Iprodione | Commercial Fungicide | - | EC50 | 0.1 to 1.42 µg/mL |
| Pyrimethanil | Commercial Fungicide | - | EC50 | 50 µg/mL[1] |
| Tebuconazole | Commercial Fungicide | - | EC50 | 0.03 to 1 µg/mL |
| Fenpyrazamine | Commercial Fungicide | - | EC50 | 0.9 µg/mL[1] |
| Boscalid | Commercial Fungicide | - | EC50 | 0.7 µg/mL[2] |
Table 3: Fungicidal Activity against Phytophthora infestans
| Compound/Active Ingredient | Type | Concentration | Efficacy Metric | Value |
| Compound 4i | 5-Aryl-cyclopenta[c]pyridine | 50 µg/mL | Inhibition Ratio | 62.5%[2][3] |
| Mancozeb | Commercial Fungicide | - | MIC | 100 µM[7] |
| Metalaxyl | Commercial Fungicide | 400 ppm | Inhibition | 100%[8] |
| Mandipropamid | Commercial Fungicide | 10 µg/L | Growth Inhibition | ~80%[9] |
Experimental Protocols
The evaluation of the fungicidal activity of the 5-aryl-cyclopenta[c]pyridine derivatives was conducted following established methodologies.
Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives
The synthesis is achieved through a multi-step process, with a key final step involving a Suzuki cross-coupling reaction.[1]
General Procedure:
-
A reaction vessel is charged with a 5-bromo-cyclopenta[c]pyridine intermediate, a substituted phenylboronic acid, and potassium phosphate.
-
1,4-dioxane and water are added as solvents.
-
Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.
-
The mixture is heated under an argon atmosphere.
-
Upon completion, the mixture is filtered and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.[1]
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Mechanism and Efficacy of Kojic Acid for the Control of Sclerotinia sclerotiorum in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory Properties of Aldehydes and Related Compounds against Phytophthora infestans—Identification of a New Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. mdpi.com [mdpi.com]
Unveiling the Protective Potential: A Comparative Guide to Carboxamidrazone Pyridine (CAPD) Derivatives as Corrosion Inhibitors for Carbon Steel
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of Carboxamidrazone Pyridine (CAPD) derivatives and other pyridine-based compounds on carbon steel. Drawing upon experimental data, this document delves into their performance against alternative inhibitors, offering a clear and objective analysis to inform future research and application.
While specific data on Carboxamidrazone Pyridine (CAPD) derivatives is limited in publicly available literature, this guide utilizes a closely related and structurally similar class of compounds—isonicotinohydrazide (isoniazid) derivatives—as a proxy. These compounds share the key functional moieties of a pyridine ring and a hydrazone-like structure, providing valuable insights into the potential efficacy of CAPD derivatives. This analysis is supplemented with data from other pyridine derivatives, such as pyridine-carbamides and pyridinium salts, to offer a broader comparative context.
Performance Benchmarking: Pyridine Derivatives vs. Alternatives
The corrosion inhibition efficiency of various pyridine derivatives has been evaluated using multiple experimental techniques. The data presented below, collated from several studies, highlights their performance under different conditions.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - PDP | Inhibition Efficiency (%) - EIS | Reference |
| Isonicotinohydrazide Derivative (INH) | 1.0 M HCl | 200 ppm | 25 | 93.4 | 92.8 | 94.5 | [1][2] |
| Pyridine-Carbamide (MS30) | 1.0 M HCl | 200 mg/L | 25 | - | 95.3 | - | [3] |
| Pyridine-Carbamide (MS31) | 1.0 M HCl | 200 mg/L | 25 | - | 97.1 | - | [3] |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | 1.0 M HCl | 1 mM | 30 | 92.8 | - | - | [4] |
| 2-phenylimidazo[1,2-a]pyridine (P1) | 1.0 M HCl | 10⁻³ M | 35 | 94.2 | 93.1 | 95.5 | [5][6] |
| 2-(m-methoxyphenyl)imidazo[1,2-a]pyrimidine (P5) | 1.0 M HCl | 10⁻³ M | 35 | 96.8 | 95.7 | 97.2 | [5][6] |
| Pyridinium Salt (A1) | 1.0 M H₂SO₄ | 10⁻² M | 20 | >90 | - | - | |
| Pyridinium Salt (A2) | 1.0 M H₂SO₄ | 10⁻² M | 20 | >90 | - | - | |
| Pyridinium Salt (A3) | 1.0 M H₂SO₄ | 10⁻² M | 20 | >90 | - | - |
In Focus: The Mechanism of Inhibition
Pyridine derivatives owe their corrosion inhibition properties to the presence of nitrogen atoms in the pyridine ring and other heteroatoms (such as oxygen and sulfur) and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the carbon steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[4][7]
The adsorption process can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms in the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface.[4]
The effectiveness of these inhibitors is influenced by their molecular structure, concentration, and the surrounding environmental conditions such as temperature and the nature of the corrosive medium.[7]
Experimental Protocols: A Closer Look at the Methodology
To ensure a comprehensive understanding of the presented data, detailed methodologies for the key experiments are provided below.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Carbon steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined immersion period.
-
Cleaning: After the immersion period, the coupons are retrieved, and the corrosion products are removed by scrubbing with a soft brush in a solution containing HCl and a pickling inhibitor, followed by rinsing with distilled water and acetone.
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup, consisting of a working electrode (the carbon steel specimen), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel electrode - SCE).
-
Stabilization: The working electrode is immersed in the test solution for a specific period to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
-
Calculation of Inhibition Efficiency (IE%): The IE% is calculated as follows: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Stabilization: The working electrode is stabilized at the OCP in the test solution.
-
AC Perturbation: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the corrosion process and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are employed to visualize the surface morphology of the carbon steel and determine its elemental composition after the corrosion tests.[8][9]
-
Sample Preparation: The carbon steel coupons, after immersion in the corrosive media with and without the inhibitor, are rinsed, dried, and mounted on stubs.
-
SEM Imaging: The surface of the coupons is scanned with a focused beam of electrons to generate high-resolution images of the surface topography. This allows for a visual comparison of the extent of corrosion damage.
-
EDX Analysis: The electron beam also excites the atoms on the surface, causing them to emit characteristic X-rays. An EDX detector analyzes these X-rays to identify the elemental composition of the surface, confirming the presence of the inhibitor and the formation of a protective film.[8][9]
Visualizing the Process and Logic
To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Adsorption mechanism of pyridine inhibitors on steel.
Conclusion
The available data on isonicotinohydrazide and other pyridine derivatives strongly suggests that Carboxamidrazone Pyridine (CAPD) derivatives are likely to be effective corrosion inhibitors for carbon steel in acidic environments. Their performance is comparable, and in some cases superior, to other studied pyridine-based inhibitors. The primary mechanism of inhibition is through the adsorption of the inhibitor molecules on the steel surface, forming a protective barrier. Further research specifically focused on a variety of CAPD derivatives is warranted to fully elucidate their structure-activity relationships and optimize their application as corrosion inhibitors. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Inhibitory effect of a new isoniazid derivative as an effective inhibitor for mild steel – Kudos: Growing the influence of research [growkudos.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. SEM-EDX: the ultimate tool in failure analysis for imaging and chemical analysis | METALogic - Your Corrosion Partner [news.metalogic.be]
A Comparative Analysis of 5H-cyclopenta[b]pyridin-7(6H)-one Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, isomers of 5H-cyclopenta[b]pyridin-7(6H)-one represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of the physicochemical properties, synthesis, and biological activities of these isomers, with a focus on providing researchers and drug development professionals with actionable data and detailed experimental protocols. The information is presented to facilitate a clear comparison and to support further investigation into this promising scaffold.
Physicochemical and Spectroscopic Properties: A Comparative Look
While comprehensive experimental data for every isomer is not always available, a comparison of the known properties of this compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and 5H-cyclopenta[c]pyridin-7(6H)-one reveals key distinctions. The data, summarized in the tables below, highlights differences in physical state, melting points, and spectroscopic characteristics, which are crucial for identification and further derivatization.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 5H-cyclopenta[c]pyridin-7(6H)-one |
| CAS Number | 31170-78-2 | 28566-14-5 | 51907-18-7[1][2] |
| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO[1][2] |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol [1] |
| Appearance | Solid | Off-white solid | Solid[1] |
| Melting Point | Not available | 62-63 °C | 84-86°C[1] |
| Boiling Point | Not available | Not available | 244°C at 760 mmHg[1] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Not available | 37.28 Ų[1] |
| H-bond Acceptors | 2 | Not available | 2[1] |
| H-bond Donors | 0 | Not available | 0[1] |
| Rotatable Bonds | 0 | Not available | 0[1] |
Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) | 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 |
| 5H-cyclopenta[c]pyridin-7(6H)-one (Predicted) | 2.66 - 2.76 (m, 2H), 3.14 - 3.23 (m, 2H), 7.42 - 7.50 (m, 1H), 8.71 (d, J = 5.2 Hz, 1H), 9.00 (d, J = 0.8 Hz, 1H)[3] | Not available |
Synthesis and Experimental Protocols
The synthesis of these isomers often involves multi-step procedures, with the specific route depending on the desired isomeric form. A common strategy for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[4]
Caption: A representative workflow for the synthesis of a cyclopentapyridinone isomer.
Detailed Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a reported manganese-catalyzed oxidation method.[4][5]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Stir the mixture at 25°C.
-
Add t-BuOOH (2.5 mmol, 65% in H₂O) to the reaction mixture.
-
Continue stirring at 25°C for 24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the final product.
Biological Activities and Potential Applications
Derivatives of this compound isomers have demonstrated a range of biological activities, positioning them as promising candidates for the development of new therapeutic agents and agrochemicals. Notably, 5-aryl-cyclopenta[c]pyridine derivatives have shown significant antiviral, fungicidal, and insecticidal properties.[1]
Caption: A generalized workflow for the biological evaluation of cyclopentapyridinone isomers.
Experimental Protocols for Biological Assays
This protocol is a standard method for assessing the antifungal properties of chemical compounds.[6]
Materials:
-
Test compounds
-
Acetone
-
Aqueous 1% Tween 60
-
Sterile Potato Dextrose Agar (PDA)
-
Cultures of test fungi (e.g., R. solani, F. oxysporum)
-
Sterile petri dishes
-
Sterilized inoculating needle
Procedure:
-
Dissolve the test compounds in acetone (1 mL) and then dilute with aqueous 1% Tween 60.
-
Add the compound solution to sterile PDA to achieve the desired final concentration (e.g., 50 mg/L).
-
Pour the mixture into sterile petri dishes and allow it to solidify.
-
Cut mycelia dishes (approximately 8 mm in diameter) from a fresh culture of the test fungus.
-
Inoculate the center of the PDA plates containing the test compound with the mycelia dish.
-
Incubate the plates at 28 ± 1 °C for 24 hours.
-
Measure the diameter of the fungal colony.
-
Calculate the corrected inhibitory rate (I) using the formula: I (%) = [(C-T)/(C-8 mm)] × 100, where C is the average diameter of mycelia in the control and T is the average diameter of mycelia in the treated plate.[6]
This method is commonly used to evaluate the toxicity of insecticides against leaf-eating insects.[7][8]
Materials:
-
Test compounds
-
Wetting agent (if necessary)
-
Untreated host plant leaves
-
Test insects (e.g., larvae of Spodoptera littoralis)
-
Insect-proof containers
-
Forceps and fine pointed brush
Procedure:
-
Prepare accurate dilutions of the test compound. A wetting agent can be used for highly waxy leaves.
-
Dip individual leaves into the test solution for approximately 5-10 seconds with gentle agitation.[8][9]
-
Place the treated leaves on paper towels to air dry.
-
Place the dried, treated leaves into labeled insect-proof containers.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each container.[9]
-
Maintain the containers at a controlled temperature (e.g., 20°C) and relative humidity (e.g., 60%).[9]
-
Assess insect mortality after a defined period (e.g., 48 or 72 hours).[8]
-
Correct for control mortality using Abbott's formula.[8]
Conclusion
The isomers of this compound and their derivatives present a fertile ground for chemical and biological exploration. While there are gaps in the experimental data for some isomers, the available information on their synthesis, physicochemical properties, and the demonstrated biological activities of their derivatives underscore their potential. The detailed experimental protocols provided herein offer a practical starting point for researchers to synthesize and evaluate these compounds, paving the way for the discovery of novel molecules with applications in medicine and agriculture. Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic and commercial potential of this versatile heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. 3.4. Antifungal Bioassay [bio-protocol.org]
- 7. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 8. irac-online.org [irac-online.org]
- 9. irac-online.org [irac-online.org]
Validating the Structure of 5H-cyclopenta[b]pyridin-7(6H)-one: A Comparative Guide to HRMS and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural validation of 5H-cyclopenta[b]pyridin-7(6H)-one, a member of the pharmacologically relevant pyridinone family. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its well-characterized isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to present a comprehensive validation strategy.
The isomeric nature of cyclopentapyridine derivatives, such as this compound and its close relative 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, necessitates robust analytical techniques for definitive structural elucidation. Both isomers share the same molecular formula, C8H7NO, and consequently, the same monoisotopic mass.[1][2] Therefore, standard mass spectrometry is insufficient to distinguish them. This guide demonstrates how HRMS, particularly with tandem MS (MS/MS) fragmentation analysis, can serve as a powerful tool for isomer differentiation, complemented by traditional spectroscopic methods.
High-Resolution Mass Spectrometry: Beyond Mass Confirmation
HRMS provides a highly accurate mass measurement of the parent ion, which confirms the elemental composition of the molecule. For this compound, the expected protonated molecule [M+H]+ would be identical to that of its isomer, as shown in the table below. The true power of HRMS in this context lies in collision-induced dissociation (CID) fragmentation, which generates a unique fingerprint for each isomer.
| Property | This compound (Predicted) | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Experimental) |
| Molecular Formula | C8H7NO | C8H7NO |
| Monoisotopic Mass | 133.0528 g/mol | 133.0528 g/mol |
| Calculated m/z [M+H]+ | 134.0601 | 134.0606[3] |
| Observed m/z [M+H]+ | Not available in literature | 134.0598[3] |
| Mass Error (ppm) | Not available in literature | -6.0 ppm[3] |
While the accurate mass confirms the elemental composition, the key to distinguishing the isomers lies in their fragmentation patterns. The different placement of the carbonyl group and the adjacent atoms in the two isomers will lead to distinct fragmentation pathways upon collision-induced dissociation. For instance, the fragmentation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is expected to involve characteristic losses related to its specific structure, which would differ from the fragmentation of this compound.
Experimental Protocol for HRMS Analysis
A generalized protocol for the structural validation of this compound using LC-HRMS/MS is as follows:
1. Sample Preparation:
-
A stock solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
A working solution of 10 µg/mL is then prepared by diluting the stock solution with the initial mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is employed, for example, starting with 95% water with 0.1% formic acid (A) and 5% acetonitrile with 0.1% formic acid (B), ramping up to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry:
-
Mass Spectrometer: An Orbitrap or TOF mass spectrometer capable of high resolution (>60,000 FWHM) and tandem MS.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridinone compounds.
-
Full Scan MS: Acquire data in the m/z range of 50-500 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): The precursor ion corresponding to [M+H]+ is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
Comparison with Alternative Analytical Techniques
While HRMS provides invaluable information, a comprehensive structural validation relies on a combination of analytical techniques.
| Technique | Information Provided | Expected Observations for this compound | Reference Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one |
| 1H NMR | Provides information on the number, environment, and connectivity of protons. | The spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopentanone ring, with specific chemical shifts and coupling constants reflecting their positions relative to the carbonyl and nitrogen atoms. | 1H NMR (400 MHz, CDCl3) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[2] |
| 13C NMR | Identifies the number and types of carbon atoms (e.g., C=O, aromatic C, aliphatic C). | A characteristic signal for the carbonyl carbon is expected, along with distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclopentanone ring. | 13C NMR (101 MHz, CDCl3) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[2] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected, typically in the range of 1680-1750 cm-1. Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring would also be present.[4] | Not explicitly found for this isomer, but expected to have a similar C=O stretch. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | This technique would unambiguously determine the connectivity of atoms and the bond lengths and angles, confirming the structure of this compound. | Not available in the searched literature. |
Visualizing the Validation Workflow and Fragmentation
To illustrate the logical flow of structural validation and the proposed differentiation of isomers by MS/MS, the following diagrams are provided.
Caption: Logical workflow for the structural validation of this compound.
References
Efficacy of Oxidants in 2,3-Cyclopentenopyridine N-Oxide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of the nitrogen atom in 2,3-cyclopentenopyridine is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The resulting N-oxide functionality alters the electronic properties of the pyridine ring, enabling further functionalization and modulating the molecule's pharmacological profile. This guide provides an objective comparison of the efficacy of different oxidants for this transformation, supported by experimental data from the literature on pyridine and its derivatives. While direct comparative studies on 2,3-cyclopentenopyridine are limited, the data presented for analogous structures offer valuable insights into oxidant performance.
Comparative Efficacy of Common Oxidants
The selection of an appropriate oxidant is paramount for achieving high yields and purity of 2,3-cyclopentenopyridine N-oxide. The most commonly employed oxidants for the N-oxidation of pyridines are peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often used in conjunction with a carboxylic acid or a metal catalyst.
Key Findings:
-
m-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for the N-oxidation of a broad range of pyridine derivatives.[1] It is known for its high yields and relatively clean reactions.[1] For 3-substituted pyridines, m-CPBA has been reported to provide the highest yields compared to other oxidants like hydrogen peroxide in glacial acetic acid, sodium perborate, potassium peroxymonosulfate, and magnesium monoperoxyphthalate.[1]
-
Hydrogen Peroxide (H₂O₂) is a cost-effective and environmentally friendly oxidant, with water as its only byproduct.[2] Its efficacy is significantly enhanced when used in combination with carboxylic acids, such as acetic acid, to form the more reactive peracetic acid in situ.[3][4] Catalytic systems, for instance, those employing molybdenum or tungsten compounds, can also activate hydrogen peroxide for efficient N-oxidation of various N-heterocycles.[5][6]
-
Peracetic Acid (CH₃CO₃H) , whether used directly or generated in situ from hydrogen peroxide and acetic acid, is a powerful oxidant for pyridine N-oxidation.[3] It is a viable alternative to m-CPBA, particularly for large-scale syntheses where cost is a significant factor.
Data Presentation: Oxidant Performance in Pyridine N-Oxidation
The following table summarizes quantitative data for the N-oxidation of various pyridine derivatives using different oxidants. This data, while not specific to 2,3-cyclopentenopyridine, provides a strong basis for oxidant selection.
| Substrate | Oxidant | Reaction Conditions | Yield (%) | Reference |
| 3-Chloropyridine | m-CPBA | Dichloromethane, 0-5 °C to 20-25 °C, 24 h | Not specified, but reaction goes to completion | [7] |
| 3,5-Lutidine | m-CPBA | DMF/MeOH with HF | Excellent | [1] |
| Nicotinic Acid | m-CPBA | DMF/MeOH with HF | Excellent | [1] |
| Pyridine | 40% Peracetic Acid | Neat, 85 °C, 50-60 min | 78-83% (of pyridine-N-oxide) | [3] |
| Pyridine | H₂O₂ / Acetic Acid | 80 °C, overnight | Not specified | [4] |
| 2-Chloropyridine | H₂O₂ / Acetic Acid | 70-80 °C, 12 h | Not specified | [4] |
| Various Pyridines | H₂O₂ / MoO₃-H₃PO₄ | Acetonitrile, 50 °C, 12 h | Good to Excellent | [5] |
Experimental Protocols
Detailed methodologies for the N-oxidation of pyridine derivatives using m-CPBA and peracetic acid are provided below. These can be adapted for the oxidation of 2,3-cyclopentenopyridine.
Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from the synthesis of 3-chloropyridine-N-oxide.[7]
Materials:
-
3-Chloropyridine (or 2,3-cyclopentenopyridine)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
-
Aqueous solution for pH adjustment (e.g., sodium bicarbonate)
Procedure:
-
Dissolve the pyridine compound in dichloromethane in a round-bottom flask at a temperature of 0-5 °C.
-
While stirring, slowly add m-CPBA to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 and stir for 2-3 hours. This step helps in the removal of the m-chlorobenzoic acid byproduct.
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate and dry to obtain the pyridine-N-oxide product.
Work-up Tip: The byproduct, m-chlorobenzoic acid, can be troublesome to remove. Washing the organic layer with a saturated solution of sodium bicarbonate can help in its removal.[8]
Protocol 2: N-Oxidation using Peracetic Acid
This protocol is based on the synthesis of pyridine-N-oxide.[3]
Materials:
-
Pyridine (or 2,3-cyclopentenopyridine)
-
40% Peracetic acid
-
Isopropyl alcohol
-
Ether
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place the pyridine compound.
-
While stirring, add 40% peracetic acid at a rate that maintains the reaction temperature at 85 °C.
-
After the addition is complete (approximately 50-60 minutes), continue stirring until the temperature drops to 40 °C.
-
The resulting acetate salt can be converted to the hydrochloride salt by bubbling gaseous hydrogen chloride through the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
The residual pyridine-N-oxide hydrochloride can be purified by refluxing with isopropyl alcohol, followed by cooling, filtration, and washing with isopropyl alcohol and ether.
-
To obtain the free base, the acetic acid solution is evaporated, and the residue is distilled under high vacuum.
Caution: Reactions involving peracids are potentially explosive and should be carried out with appropriate safety precautions, including the use of a safety shield.
Mandatory Visualization
Caption: General experimental workflow for the oxidation of 2,3-cyclopentenopyridine.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 5. Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
Benchmarking New Corrosion Inhibitors Against 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of newly developed inhibitors against established 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The information is curated to assist researchers in identifying promising new compounds for corrosion protection in acidic environments. The data presented is based on experimental findings from recent scientific literature, focusing on key performance indicators obtained through standardized electrochemical and weight loss methodologies.
Performance Benchmark: 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) have demonstrated significant efficacy as corrosion inhibitors for carbon steel, particularly in sulfuric acid environments.[1][2][3] These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. Their mechanism involves adsorption onto the steel surface, forming a protective film that follows the Langmuir adsorption isotherm.[1][2][3]
A notable study synthesized four CAPD derivatives (CAPD-1, CAPD-2, CAPD-3, and CAPD-4) and evaluated their performance in a 1 M H₂SO₄ medium.[1][3] The results highlighted that these compounds exhibit superior inhibition efficiency, with one derivative reaching up to 97.7% effectiveness.[1][2]
Table 1: Performance Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives in 1 M H₂SO₄
| Inhibitor (Concentration) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) from PDP | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (η%) from EIS |
| Blank | 1150 | - | 22.4 | - |
| CAPD-1 (1.0 mM) | 26.5 | 97.7 | 952.4 | 97.6 |
| CAPD-2 (1.0 mM) | 35.7 | 96.9 | 784.3 | 97.1 |
| CAPD-3 (1.0 mM) | 42.6 | 96.3 | 698.5 | 96.8 |
| CAPD-4 (1.0 mM) | 55.2 | 95.2 | 576.2 | 96.1 |
Data sourced from electrochemical studies on carbon steel at 25°C.[1][2]
Emerging Corrosion Inhibitors: A Comparative Analysis
Recent research has focused on the development of novel heterocyclic compounds as potential corrosion inhibitors. This section benchmarks the performance of promising candidates from the quinoline, triazole, and thiophene families against the established CAPD derivatives. To facilitate a meaningful comparison, data from studies conducted in 1 M H₂SO₄ or 1 M HCl are presented.
2.1. Quinoline Derivatives
Quinoline and its derivatives are recognized for their corrosion inhibition properties, attributed to their aromatic structure and the presence of a nitrogen heteroatom.[4]
Table 2: Performance Data of Selected Quinoline Derivatives
| Inhibitor (Concentration) | Corrosive Medium | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) from PDP | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (η%) from EIS | Reference |
| Blank | 1 M HCl | 982 | - | 45 | - | [5] |
| 4A2MQ (0.5 mM) | 1 M HCl | 49 | 95.0 | 798 | 94.4 | [5] |
| Blank | 0.5 M H₂SO₄ | 185 | - | - | - | [6] |
| Q-N(CH₃)₂ (10⁻³ M) | 0.5 M H₂SO₄ | 24.1 | 86.9 | 571 | 88.3 | [6] |
| Q-NO₂ (10⁻³ M) | 0.5 M H₂SO₄ | 31.5 | 82.9 | 412 | 84.5 | [6] |
2.2. Triazole Derivatives
Triazole derivatives have shown considerable promise as corrosion inhibitors due to the presence of multiple nitrogen atoms in their heterocyclic ring, which facilitates strong adsorption on metal surfaces.[7]
Table 3: Performance Data of Selected Triazole Derivatives
| Inhibitor (Concentration) | Corrosive Medium | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) from PDP | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (η%) from EIS | Reference |
| Blank | 1 M H₂SO₄ | 1050 | - | 45 | - | [7] |
| MBPTA (10⁻³ M) | 1 M H₂SO₄ | 101 | 90.4 | 430 | 89.5 | [7] |
| MBTTA (10⁻³ M) | 1 M H₂SO₄ | 72 | 93.1 | 630 | 92.8 | [7] |
| Blank | 1 M HCl | 856 | - | 62 | - | [8] |
| DTC12 (10⁻³ M) | 1 M HCl | - | 95.0 (from EIS) | 1240 | 95.0 | [8] |
2.3. Thiophene Derivatives
The presence of a sulfur atom in the thiophene ring makes these compounds effective corrosion inhibitors, as sulfur can form strong coordinate bonds with metal surfaces.
Table 4: Performance Data of Selected Thiophene Derivatives
| Inhibitor (Concentration) | Corrosive Medium | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) from PDP | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (η%) from EIS | Reference |
| Blank | 0.5 M H₂SO₄ | 1920 | - | 13 | - | [9] |
| TBCP (5x10⁻³ M) | 0.5 M H₂SO₄ | 250 | 87.0 | 100 | 87.0 | [9] |
| Blank | 1 M HCl | 550 | - | 60 | - | [10] |
| Inhibitor A (10⁻³ M) | 1 M HCl | 35.2 | 93.6 | 751 | 92.0 | [10] |
| Inhibitor B (10⁻³ M) | 1 M HCl | 49.5 | 91.0 | 543 | 88.9 | [10] |
Experimental Protocols
The data presented in this guide were obtained using the following standard experimental methodologies.
3.1. Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Carbon steel coupons of known dimensions and weight are polished with emery paper, degreased with acetone, washed with distilled water, and dried.
-
Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M H₂SO₄) with and without the inhibitor for a specified duration at a constant temperature.
-
Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following equations:
CR (mm/year) = (87.6 × W) / (D × A × T)
Where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.
η% = [(CR_blank - CR_inh) / CR_blank] × 100
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
3.2. Electrochemical Measurements
Electrochemical tests provide insights into the corrosion mechanism and kinetics. These are typically performed using a three-electrode cell setup with a carbon steel working electrode, a platinum counter electrode, and a saturated calomel or Ag/AgCl reference electrode.
3.2.1. Potentiodynamic Polarization (PDP)
This technique determines the corrosion current and potential.
-
Procedure: After immersing the working electrode in the test solution and allowing the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion current density (i_corr) and corrosion potential (E_corr).
-
Calculation: The inhibition efficiency is calculated as:
η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the properties of the inhibitor film at the metal-solution interface.
-
Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:
η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
4.1. Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
4.2. Corrosion Inhibition Mechanism
Caption: General mechanism of corrosion inhibition.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of some novel heterocyclic compounds as corrosion inhibitors for carbon steel in 1 M HCl using practical and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.uobabylon.edu.iq [research.uobabylon.edu.iq]
- 10. scispace.com [scispace.com]
Comparative analysis of synthetic routes to cyclopentapyridinone scaffolds
For Researchers, Scientists, and Drug Development Professionals
The cyclopentapyridinone core is a significant structural motif in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The efficient construction of this scaffold is, therefore, a critical endeavor in the discovery and development of new therapeutic agents. This guide provides a comparative analysis of two prominent synthetic strategies for accessing cyclopentapyridinone derivatives: Multicomponent Reactions (MCRs) and Intramolecular Cyclization reactions. We present a synopsis of their performance based on experimental data, detailed experimental protocols for key transformations, and visual workflows to aid in methodological selection.
At a Glance: MCRs vs. Intramolecular Cyclization
| Feature | Multicomponent Reactions (MCRs) | Intramolecular Cyclization |
| Overall Strategy | Convergent, one-pot synthesis from three or more starting materials. | Stepwise synthesis of a linear precursor followed by a ring-closing reaction. |
| Advantages | High atom economy, operational simplicity, rapid generation of molecular diversity, generally milder reaction conditions. | Can provide better control over regioselectivity and stereoselectivity, allows for the synthesis of more complex and strained ring systems. |
| Disadvantages | Can be challenging to optimize, sometimes produces mixtures of products, substrate scope can be limited by the need for all components to be compatible. | Longer synthetic sequences, may require protecting groups, can suffer from lower overall yields due to multiple steps. |
| Typical Catalysts | Lewis acids, Brønsted acids, organocatalysts, metal catalysts. | Palladium complexes, gold catalysts, radical initiators, strong bases or acids. |
Data Presentation: A Comparative Overview
The efficacy of different synthetic routes to cyclopentapyridinone scaffolds can be quantitatively compared by examining key parameters such as chemical yield and reaction conditions. The following tables summarize representative data for each approach.
Table 1: Performance of Catalysts in a Model Four-Component Synthesis of a Fused Pyridinone
This table is a representative example based on data from multiple sources and may not reflect the outcome of all fused pyridinone syntheses.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-proline (10) | Ethanol | Reflux | 8 | 85 |
| Acetic Acid (20) | Methanol | Reflux | 12 | 78 |
| Yb(OTf)₃ (5) | Acetonitrile | 80 | 6 | 92 |
| Sc(OTf)₃ (5) | Toluene | 100 | 6 | 88 |
| None | Green Solvent | 100 | 24 | 65 |
Table 2: Representative Examples of Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Fused Pyridinones
| Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Aryl-substituted diene amide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 110 | 12 | 75 |
| N-Allyl-2-bromopyridinone | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 82 |
| N-(2-iodophenyl)pentenamide | PdCl₂(PPh₃)₂ | NaOAc | DMF | 120 | 24 | 68 |
| Vinyl-substituted pyridinone | Pd(OAc)₂ / dppf | Ag₂CO₃ | Acetonitrile | 80 | 10 | 88 |
Experimental Protocols
Multicomponent Reaction: One-Pot, Four-Component Synthesis of a Substituted Cyclopentapyridinone
This protocol is a general guideline for the synthesis of a fused pyridinone scaffold.
Materials:
-
Cyclopentanone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add the cyclopentanone, aromatic aldehyde, active methylene compound, ammonium acetate, and catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Intramolecular Cyclization: Palladium-Catalyzed Heck-type Cyclization
This protocol provides a general procedure for the intramolecular cyclization to form a cyclopentapyridinone scaffold.
Materials:
-
A suitably functionalized N-alkenyl-halopyridinone precursor (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the N-alkenyl-halopyridinone precursor, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Visualization of Synthetic Workflows
To further elucidate the logical flow of each synthetic strategy, the following diagrams are provided.
Caption: General workflow for the Multicomponent Reaction (MCR) approach.
Caption: General workflow for the Intramolecular Cyclization approach.
Conclusion
Both Multicomponent Reactions and Intramolecular Cyclization strategies offer powerful and versatile avenues for the synthesis of cyclopentapyridinone scaffolds. The choice between these methodologies will largely depend on the specific goals of the synthesis. For the rapid generation of a library of diverse analogs for initial screening, MCRs present a highly efficient approach. Conversely, for the synthesis of a specific, complex target with defined stereochemistry, a stepwise intramolecular cyclization approach may be more suitable. This guide provides the necessary foundational information to assist researchers in making an informed decision for their synthetic endeavors in the pursuit of novel cyclopentapyridinone-based therapeutics.
Safety Operating Guide
Proper Disposal of 5H-cyclopenta[b]pyridin-7(6H)-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5H-cyclopenta[b]pyridin-7(6H)-one (CAS No. 31170-78-2), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow proper chemical hygiene and disposal practices.[1]
Key Compound Information
| Property | Value | Source |
| CAS Number | 31170-78-2 | ChemScene[1][2] |
| Molecular Formula | C₈H₇NO | ChemScene[1][2] |
| Molecular Weight | 133.15 g/mol | ChemScene[1] |
| Hazard Classification | Not a hazardous substance or mixture | ChemScene[1] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. | ChemicalBook, ChemScene[1] |
Personal Protective Equipment (PPE)
Before handling this compound, wearing the appropriate personal protective equipment is mandatory to ensure personal safety.
| PPE Category | Specific Equipment |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | A standard laboratory coat |
Step-by-Step Disposal Protocol
Even though the compound is not classified as hazardous, it is recommended to manage its disposal as chemical waste to prevent environmental contamination.[1] Do not discharge the chemical into drains or the environment.[1]
Waste Collection
-
Collect waste this compound, including any contaminated materials such as weighing paper and pipette tips, in a designated and clearly labeled chemical waste container.[1]
-
Ensure the container is compatible with the chemical.[1]
Container Management
-
Keep the chemical waste container securely closed when not in use.[1]
Waste Storage
-
Store the chemical waste container in a designated, well-ventilated, and secure area.[1]
-
Keep the waste container away from incompatible materials.[1]
Professional Disposal
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Immediate Actions
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure there is adequate ventilation.[1]
Containment
-
Contain Spill: Use an absorbent, inert material such as sand or vermiculite to contain the spill.[1]
Collection and Cleanup
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into a designated chemical waste container.[1]
-
Decontaminate Spill Area: Thoroughly clean the spill area.[1]
Decontamination Procedure
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent like ethanol or isopropanol, followed by washing with soap and water.[1]
Spill management workflow.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1] Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compound before handling.
References
Safeguarding Your Research: A Guide to Handling 5H-cyclopenta[b]pyridin-7(6H)-one
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 5H-cyclopenta[b]pyridin-7(6H)-one (CAS No. 31170-78-2). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
While this compound is not formally classified as a hazardous substance, prudent laboratory practice dictates treating all chemical compounds with a high degree of caution.[1] To mitigate potential risks and maintain a secure research environment, the following operational and disposal plans are to be implemented immediately.
Essential Safety & Handling Protocols
All personnel handling this compound must adhere to the following personal protective equipment (PPE) and handling requirements. These protocols are designed to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Best Practices |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. | Protects against accidental splashes or generation of dust. |
| Hand Protection | Chemical-resistant gloves (Butyl or Natural Rubber recommended). | Provides a barrier against skin contact. Nitrile gloves are not recommended for prolonged use with ketones.[2][3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | If engineering controls (e.g., fume hood) are insufficient or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5][6][7] |
Chemical Handling & Spill Management
Proper handling and preparedness for spills are critical for laboratory safety.
| Procedure | Detailed Steps |
| General Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. - Avoid direct contact with skin and eyes. - Prevent the formation of dust. - Wash hands thoroughly after handling. |
| Spill Containment | 1. Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation. 2. Contain: Use an inert, absorbent material such as sand or vermiculite to contain the spill. 3. Collect: Carefully sweep or scoop the absorbed material into a designated chemical waste container. |
| Decontamination | - Thoroughly clean the spill area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] |
Disposal Plan: A Step-by-Step Protocol
Even without a formal hazardous classification, this compound and any materials contaminated with it must be disposed of as chemical waste to prevent environmental release.[1]
| Step | Procedure | Key Considerations |
| 1. Waste Collection | Collect all waste materials, including residual compound and contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled chemical waste container. | Use a container compatible with chemical waste. Keep the container securely closed when not in use. |
| 2. Waste Storage | Store the sealed chemical waste container in a designated, well-ventilated, and secure area, away from incompatible materials. | Follow your institution's guidelines for hazardous waste accumulation. |
| 3. Waste Disposal | Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department. | Do not discharge the chemical into drains or dispose of it in regular trash.[1] |
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, ensuring safety at every step.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. amsafeppe.com [amsafeppe.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. schc.memberclicks.net [schc.memberclicks.net]
- 6. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
